Glycylglycine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBAZQDEMYQPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
556-50-3 (Parent) | |
| Record name | Glycine, glycyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1065342 | |
| Record name | Glycine, glycyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-60-4, 23851-28-7 | |
| Record name | Glycylglycine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, glycyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, glycyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, glycyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, glycyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycylglycine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-glycylglycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Glycylglycine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycylglycine (B550881) hydrochloride, the hydrochloride salt of the simplest dipeptide, glycylglycine, is a versatile and critical reagent in a multitude of scientific and pharmaceutical applications. Its inherent properties as a biological buffer, a protein stabilizer, and a biocompatible excipient make it an invaluable tool in research, diagnostics, and therapeutic development. This technical guide provides an in-depth overview of the structure, function, and key applications of glycylglycine hydrochloride, complete with detailed experimental protocols and quantitative data to support its use in the laboratory and in drug formulation.
Chemical Structure and Physicochemical Properties
Glycylglycine is a dipeptide formed from two glycine (B1666218) molecules linked by a peptide bond.[1] The hydrochloride salt is formed by the reaction of glycylglycine with hydrochloric acid.
Chemical Structure
The chemical structure of this compound is characterized by a dipeptide backbone with a protonated N-terminus and a carboxylic acid C-terminus, with a chloride ion for charge neutrality. In aqueous solutions, glycylglycine exists as a zwitterion, possessing both a positive and a negative charge on the same molecule.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of glycylglycine and its hydrochloride salt is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H9ClN2O3 | [3] |
| Molecular Weight | 168.58 g/mol | [3] |
| CAS Number | 13059-60-4 | [3] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| pKa1 (Carboxyl group) | ~3.1 | [4] |
| pKa2 (Amino group) | ~8.2 | [4] |
| Solubility in Water | Soluble | [2] |
| Melting Point | 128 - 133 °C | [5] |
| Synonyms | Diglycine hydrochloride, Gly-Gly HCl | [2][3] |
Core Functions and Applications
This compound's utility stems from its simple, biocompatible structure and its zwitterionic nature, which allows it to function effectively in a variety of biological contexts.
Biological Buffer
Due to its two pKa values, glycylglycine is an effective biological buffer in the pH ranges of 2.5-3.8 and 7.5-8.9.[2][6] This makes it suitable for a wide range of biochemical assays, enzyme reactions, and cell culture applications where maintaining a stable pH is critical.
References
- 1. Glycine has the zwitterion structure shown. Draw the structure an... | Study Prep in Pearson+ [pearson.com]
- 2. CAS 13059-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H9ClN2O3 | CID 83095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycylglycine - Wikipedia [en.wikipedia.org]
- 5. This compound | 13059-60-4 [amp.chemicalbook.com]
- 6. This compound | 13059-60-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
CAS number 13059-60-4 research applications
Limited Information Available for CAS Number 13059-60-4
Comprehensive searches for publicly available research applications, experimental data, and detailed technical information regarding the compound with CAS number 13059-60-4 have yielded limited results. This chemical, identified as 4-methoxy-N-(1-methylethyl)-N-(3-piperidin-1-ylpropyl)benzamide, is listed by several chemical suppliers, but in-depth scientific literature detailing its use in research, drug development, or specific signaling pathways is not readily accessible.
The lack of extensive documentation prevents the creation of a detailed technical guide or whitepaper as requested, including in-depth experimental protocols, extensive quantitative data tables, and complex signaling pathway diagrams. The available information is insufficient to fulfill the user's request for a comprehensive overview of its research applications. Further investigation into proprietary or less accessible research databases may be required to obtain the desired level of technical detail.
An In-depth Technical Guide to the Biochemical Properties of Glycylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical properties, applications, and experimental considerations for glycylglycine (B550881) hydrochloride. As the simplest dipeptide, glycylglycine serves as a fundamental tool in various biochemical and pharmaceutical research areas, from buffer preparation to peptide interaction studies.
Physicochemical and Biochemical Properties
Glycylglycine hydrochloride is the hydrochloride salt of glycylglycine, a dipeptide formed from two glycine (B1666218) molecules linked by a peptide bond.[1] It is a white to off-white crystalline powder that is readily soluble in water.[1] Its simple, zwitterionic nature makes it a versatile compound in biological research.[1][2]
Chemical Structure and Ionization
The structure of glycylglycine allows for protonation and deprotonation at its amino and carboxyl termini. The presence of the hydrochloride provides it as a salt. In solution, it can exist in different ionic forms depending on the pH, which is fundamental to its buffering capacity.
Caption: Chemical structure and pH-dependent ionization states of glycylglycine.
Quantitative Physicochemical Data
The key quantitative properties of glycylglycine and its hydrochloride salt are summarized below. These values are critical for preparing solutions of known concentration and for understanding its behavior in experimental systems.
| Property | Glycylglycine | This compound | Citations |
| CAS Number | 556-50-3 | 13059-60-4 | [3][4] |
| Molecular Formula | C₄H₈N₂O₃ | C₄H₉ClN₂O₃ | [5][6] |
| Molecular Weight | 132.12 g/mol | 168.58 g/mol | [5][6] |
| Appearance | White crystalline solid | White to off-white crystalline powder | [1][3] |
| Melting Point | 220-240 °C (decomposes) | 128 - 133 °C | [7] |
| Solubility in Water | 132 g/L (20 °C) | Soluble | [1][3] |
| pKa₁ (Carboxyl) | 3.13 - 3.14 (25 °C) | - | [8] |
| pKa₂ (Amino) | 8.25 (25 °C) | - | [8] |
Stability and Degradation
This compound is generally stable under standard laboratory conditions when stored in a cool, dry place.[1] However, in an aqueous solution, its stability is pH-dependent. The primary degradation pathway is the hydrolysis of the amide (peptide) bond, which yields two molecules of glycine.[9] This reaction is catalyzed by acid or base and its rate increases with temperature.[10] Under extreme conditions, such as in subcritical water, glycylglycine can also undergo cyclodehydration to form 2,5-diketopiperazine (glycine anhydride).[2][11]
Caption: Primary degradation pathways of glycylglycine in aqueous solutions.
Biochemical Roles and Applications
This compound's utility spans several key areas of biochemical and pharmaceutical research.
Buffering Agent
Due to its pKa values, glycylglycine is an effective biological buffer, particularly in the pH ranges of 2.5–3.8 and 7.5–8.9.[3][10] Its low toxicity makes it suitable for use in cell culture, enzyme assays, and chromatography.[2][12]
Peptide Synthesis and Transport Studies
As the simplest dipeptide, glycylglycine serves as a foundational building block for synthesizing more complex peptides.[1][10] It is also widely used as a model substrate to study peptide transport mechanisms across biological membranes, often involving transporters like PEPT-1.[11]
Protein Stabilization and Crystallization
Glycylglycine can act as a stabilizer for protein-based drugs and formulations, helping to maintain the native conformation of proteins and prevent aggregation.[8][13] In protein crystallography, it can be used as a component in crystallization screens, influencing the formation of protein crystals.[14]
Enzyme Substrate and Inhibitor
Glycylglycine is a natural substrate for glycyl-glycine dipeptidases and can be used to assay their activity.[15] It has also been identified as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses, although the precise mechanism of inhibition is not extensively detailed in the literature.[16]
Interaction with Metal Ions
The amino and carboxyl groups of glycylglycine can chelate various metal ions. The stability of these complexes is crucial in biochemistry, as it can influence enzyme activity and metal ion bioavailability. The stability constants (log β) for complexes with several divalent metal ions have been determined.
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) | Conditions | Citation |
| Co(II) | 4.21 | 7.64 | 9.94 | 293 K | [5] |
| Ni(II) | 5.17 | 9.24 | 12.00 | 293 K | [5] |
| Cu(II) | 6.42 | 11.60 | - | 293 K | [5] |
| Zn(II) | 4.12 | 7.62 | 10.00 | 293 K | [5] |
| Cd(II) | 3.55 | 6.27 | 8.16 | 293 K | [5] |
| Mg(II) | 1.17 | - | - | 25 °C, I=1.0M (Glycine) | [5] |
| Ca(II) | 0.55 | - | - | 25 °C, I=1.0M (Glycine) | [5] |
Note: Data for Mg(II) and Ca(II) are for glycine, as comprehensive data for glycylglycine was less available and glycine serves as a close reference.
Key Experimental Protocols
Preparation of Glycine-HCl Buffer (0.1 M, pH 3.0)
This low-pH buffer is frequently used in affinity chromatography for eluting proteins and antibodies.
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution (for pH adjustment)
-
High-purity deionized water
-
Calibrated pH meter
Procedure:
-
Dissolve 7.51 g of glycine in approximately 800 mL of deionized water.
-
Slowly add 0.1 M HCl to the glycine solution while monitoring the pH. For a target pH of 3.0, you will add a specific volume of HCl (approximately 11.4 mL of 0.1 M HCl for every 50 mL of 0.1 M Glycine solution, scale as needed).[6]
-
Use the calibrated pH meter to carefully adjust the pH to exactly 3.0 using 1 M HCl or 1 M NaOH as needed.
-
Once the target pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Filter the buffer through a 0.22 µm filter for sterilization and to remove particulates. Store at 4°C.
Caption: Workflow for the preparation of a 0.1 M Glycine-HCl buffer at pH 3.0.
Glycyl-glycine Dipeptidase Activity Assay
This protocol outlines a method to determine the activity of dipeptidases using glycylglycine as a substrate. The assay measures the rate of peptide bond hydrolysis.[15]
Materials:
-
Sample containing dipeptidase activity (e.g., tissue homogenate).
-
Tris buffer (0.1 M, pH 8.0).
-
Glycylglycine substrate solution (e.g., 50 mM in Tris buffer).
-
Reagents for detecting free glycine or quantifying peptide bond cleavage (e.g., ninhydrin (B49086) reagent or a titration-based method).
-
Incubator or water bath at 37°C.
-
Stop solution (e.g., trichloroacetic acid).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 250 µL of Tris buffer (0.1 M, pH 8.0) and 50 µL of the enzyme sample.
-
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 200 µL of the pre-warmed 50 mM glycylglycine substrate solution. Mix gently.
-
Incubation: Incubate the reaction at 37°C. For kinetic studies, take aliquots at several time points (e.g., 5, 10, 15, 20 minutes).
-
Stop Reaction: Stop the reaction in each aliquot by adding a stop solution, such as 100 µL of 10% TCA. A "time zero" blank should be prepared by adding the stop solution before the substrate.
-
Quantification: Determine the amount of glycine produced in each sample using a suitable method. For titration, the liberated carboxyl group is titrated with standardized NaOH.[15]
-
Calculation: Calculate the enzyme activity based on the rate of product formation over time, expressed in units such as µmol of substrate hydrolyzed per minute per mg of protein (U/mg).
Representative Protocol for Protein Crystallization (Hanging Drop)
Glycylglycine can be included in crystallization screens as a stabilizer or a weak precipitant. This is a general protocol; specific concentrations of protein, this compound, and precipitant must be optimized for each target protein.[12]
Materials:
-
Purified protein (5-15 mg/mL in a low-salt buffer).
-
Crystallization screen solutions (e.g., containing various PEGs, salts).
-
This compound stock solution (e.g., 1 M).
-
24-well hanging drop crystallization plates and siliconized cover slips.
-
Micro-pipettes.
Procedure:
-
Plate Setup: Pipette 500 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium sulfate) into a well of the crystallization plate.
-
Drop Preparation: On a clean cover slip, pipette 1 µL of the purified protein solution.
-
Mixing: To the protein drop, add 1 µL of the reservoir solution. In an optimization screen, a small volume (e.g., 0.2 µL) of the this compound stock could also be added as an additive.
-
Sealing: Invert the cover slip and place it over the well, ensuring a perfect seal with the grease around the well rim.
-
Incubation: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).
-
Monitoring: Regularly inspect the drops under a microscope over days to weeks, looking for the formation of crystals.
Workflow for Peptide Transport Assay in Caco-2 Cells
This workflow describes a general method to study the transport of glycylglycine, often used to characterize the activity of peptide transporters like PEPT-1.
References
- 1. researchgate.net [researchgate.net]
- 2. mcshan.chemistry.gatech.edu [mcshan.chemistry.gatech.edu]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) and water coordination on the structure of glycine and zwitterionic glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducible nitric oxide synthase: Regulation, structure, and inhibition | Semantic Scholar [semanticscholar.org]
- 9. Thermodynamics of ionization of amino acids. Part 6.—The second ionization constants of some glycine peptides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Nitric Oxide Inhibition of Glycyl Radical Enzymes and Their Activases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 16. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
The Role of Glycylglycine Hydrochloride in Peptide Transport Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of glycylglycine (B550881) hydrochloride in the study of peptide transport mechanisms. As the simplest dipeptide, glycylglycine serves as an invaluable tool for elucidating the function and kinetics of peptide transporters, particularly PEPT1 and PEPT2. This document details its application as a model substrate and a competitive inhibitor, provides detailed experimental protocols, and explores its use in understanding the downstream signaling effects of peptide transport.
Glycylglycine as a Model Substrate for Peptide Transporters
Glycylglycine is widely utilized as a model substrate to characterize the activity of proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2.[1] These transporters are crucial for the absorption of dietary di- and tripeptides in the intestine (PEPT1) and the reabsorption of peptides in the kidneys (PEPT2).[1] The transport of glycylglycine is an active process, driven by a proton gradient across the cell membrane.[2]
The use of glycylglycine allows for the fundamental characterization of transport kinetics, including the determination of the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters are essential for understanding the affinity of the transporter for its substrate and its transport capacity.
Transport Kinetics of Glycylglycine
The kinetic parameters of glycylglycine transport have been determined in various experimental systems. These values can vary depending on the specific transporter, the expression system, and the experimental conditions, such as pH.
Table 1: Transport Kinetics of Glycylglycine and Related Dipeptides for PEPT1
| Substrate | Experimental System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycylglycine | Human PEPT1 (electrophysiology) | 1.64 (at pH 6.0) | Not specified | [3] |
| Glycylsarcosine (B1347041) | Caco-2 cells | 0.7 - 2.4 | 8.4 - 21.0 (nmol/mg protein/10 min) | [4] |
| Glycylsarcosine | Caco-2 cells | 0.35 - 3.8 | Not specified | [5] |
| Glycylsarcosine | PEPT1-expressing cells | 860 µM (0.86 mM) | Not specified | [2] |
Note: Glycylsarcosine is a frequently used, hydrolysis-resistant analog of glycylglycine.
Glycylglycine as a Competitive Inhibitor in Peptide Transport Studies
Glycylglycine can also act as a competitive inhibitor for the transport of other peptides and peptidomimetic drugs. By competing for the same binding site on the transporter, glycylglycine can be used to determine the inhibition constant (Ki) of other compounds and to investigate the substrate specificity of the transporter. All substrates of PEPT1 are considered competitive inhibitors of the transporter.[6]
Inhibition Kinetics
The inhibitory potency of a compound is typically quantified by its Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Inhibition Constants (Ki) of Various Compounds on PEPT1-mediated Transport
| Inhibitor | Substrate | Experimental System | Ki (µM) | Reference |
| Losartan | Glycylsarcosine | Caco-2 cells | 44 | [7] |
| Glycyl-proline | Glycylsarcosine | Caco-2 cells | 250 | [7] |
| Valaciclovir | Glycylsarcosine | Caco-2 cells | 874 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in peptide transport studies. The following sections provide methodologies for two key experimental systems: in-situ intestinal perfusion and Caco-2 cell transport assays.
In-Situ Single-Pass Intestinal Perfusion in Rats
This in vivo technique allows for the study of intestinal absorption in a setting that preserves the physiological integrity of the intestine, including its blood supply and enervation.[8]
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-350 g) are fasted overnight with free access to water. On the day of the experiment, the rats are anesthetized. A midline abdominal incision is made to expose the small intestine.[9]
-
Intestinal Segment Isolation: A segment of the jejunum of a specific length (e.g., 10-20 cm) is isolated. Cannulas are inserted at both ends of the segment and secured with ligatures.[10]
-
Perfusion Setup: The inlet cannula is connected to a perfusion pump, and the outlet cannula is used for sample collection. The isolated segment is kept moist and warm throughout the experiment.
-
Perfusion Solution: A Krebs-Ringer buffer solution (pH 6.5) containing a known concentration of glycylglycine hydrochloride and a non-absorbable marker (e.g., phenol (B47542) red) is prepared.[9]
-
Perfusion Procedure: The intestinal segment is first washed with the blank perfusion solution. Then, the glycylglycine-containing solution is perfused at a constant flow rate (e.g., 0.2 mL/min).[9]
-
Sample Collection and Analysis: Perfusate samples are collected from the outlet cannula at regular intervals. The concentrations of glycylglycine and the non-absorbable marker in the samples are determined by a suitable analytical method, such as HPLC.
-
Data Calculation: The absorption rate of glycylglycine is calculated from the difference in its concentration between the initial perfusion solution and the collected samples, corrected for any water flux using the non-absorbable marker.
Caco-2 Cell Transport Assay
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This in vitro model is widely used to study drug absorption and transport mechanisms.[11]
Protocol:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Seeding on Transwell Inserts: For transport studies, Caco-2 cells are seeded onto permeable Transwell inserts at a high density and cultured for 21-28 days to allow for differentiation and formation of a tight monolayer.[13]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Transport Assay: a. The culture medium is removed from the apical and basolateral compartments of the Transwell inserts. b. The monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0 for apical and pH 7.4 for basolateral). c. The transport experiment is initiated by adding the transport buffer containing a known concentration of radiolabeled or non-labeled this compound to the apical (for absorption studies) or basolateral (for efflux studies) compartment. d. The inserts are incubated at 37°C with gentle shaking. e. At specified time points, samples are taken from the receiver compartment (basolateral for absorption, apical for efflux) and replaced with fresh transport buffer.
-
Sample Analysis: The concentration of glycylglycine in the collected samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer.
Downstream Signaling Pathways in Peptide Transport
The transport of peptides via PEPT1 is not merely a mechanism for nutrient absorption but can also trigger intracellular signaling cascades that influence cellular processes. The transport of certain bacterial peptides, for instance, has been shown to activate pro-inflammatory pathways. While the direct signaling effects of glycylglycine itself are not extensively characterized as pro-inflammatory, its use as a tool to modulate PEPT1 activity is crucial for studying these pathways.
Activation of MAPK and NF-κB Pathways
Studies have demonstrated that the transport of specific peptides through PEPT1 can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. For example, the bacterial tripeptide L-Ala-γ-D-Glu-meso-DAP has been shown to induce the phosphorylation of ERK1/2 and p38 MAPKs and promote the degradation of IκB-α, a key step in NF-κB activation, in a PEPT1-dependent manner.[14]
Involvement of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, has also been implicated in the regulation of peptide transport. While direct activation of the PI3K/Akt pathway by glycylglycine transport is an area of ongoing research, it is known that this pathway can modulate the activity of various transporters.[15]
Conclusion
This compound is an indispensable tool in the field of peptide transport research. Its utility as a simple, model dipeptide allows for the precise characterization of transporter kinetics and inhibition, providing a foundation for understanding the absorption of more complex peptides and peptidomimetic drugs. The detailed experimental protocols provided herein serve as a guide for researchers to conduct robust and reproducible studies. Furthermore, the emerging understanding of the link between peptide transport and intracellular signaling pathways, which can be investigated using glycylglycine as a modulator of transporter activity, opens up new avenues for research in drug development, nutrition, and cellular physiology.
References
- 1. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of glycylsarcosine transport in Caco-2 cell lines expressing PEPT1 at different levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular glucose concentration alters functional activity of the intestinal oligopeptide transporter (PepT-1) in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of zinc on PEPT1-mediated transport of glycylsarcosine and beta-lactam antibiotics in human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional characteristics of basolateral peptide transporter in the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revistas.unav.edu [revistas.unav.edu]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
The Zwitterionic Character of Glycylglycine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the zwitterionic nature of glycylglycine (B550881) hydrochloride. Glycylglycine, the simplest dipeptide, serves as a fundamental model for understanding the behavior of peptides and proteins in aqueous solutions. Its hydrochloride salt is of particular interest in various scientific and pharmaceutical applications due to its solubility and defined starting pH. This document details the physicochemical properties of glycylglycine, focusing on its acid-base chemistry, and provides experimental protocols for its characterization.
The Dual Ionic Nature: Understanding Zwitterions
Glycylglycine in its solid, crystalline state and in solution at physiological pH exists predominantly as a zwitterion, a molecule that contains both a positive and a negative charge, rendering it electrically neutral overall. This occurs through an internal acid-base reaction where the carboxylic acid group (-COOH) donates a proton to the amino group (-NH2), forming a carboxylate ion (-COO⁻) and a protonated amino group (-NH3⁺).
Glycylglycine hydrochloride is the salt form where the amino group is protonated by the hydrogen from hydrochloric acid, resulting in a positively charged molecule. When dissolved in water, it acts as a diprotic acid, capable of donating two protons in a stepwise manner upon titration with a base. The equilibrium between the cationic, zwitterionic, and anionic forms is critically dependent on the pH of the solution.
Quantitative Physicochemical Data
The zwitterionic nature of glycylglycine is quantitatively described by its acid dissociation constants (pKa values) and its isoelectric point (pI). These parameters are crucial for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological activity.
| Parameter | Value | Description |
| pKa1 (Carboxylic Acid Group) | ~3.14 | The pH at which the carboxylic acid group is 50% deprotonated. |
| pKa2 (Amino Group) | ~8.13 | The pH at which the protonated amino group is 50% deprotonated. |
| Isoelectric Point (pI) | ~5.64 | The pH at which the net charge of the glycylglycine molecule is zero. It is calculated as the average of pKa1 and pKa2. |
| Solubility in Water (at 25°C) | Increases at pH values above and below the isoelectric point.[1] | The solubility is at its minimum at the isoelectric point where the molecule has no net charge. |
Table 1: Physicochemical Properties of Glycylglycine
| pH | Predominant Ionic Species | Net Charge |
| < 3.14 | Cationic Form (H₃N⁺–CH₂–CO–NH–CH₂–COOH) | +1 |
| 3.14 - 8.13 | Zwitterionic Form (H₃N⁺–CH₂–CO–NH–CH₂–COO⁻) | 0 |
| > 8.13 | Anionic Form (H₂N–CH₂–CO–NH–CH₂–COO⁻) | -1 |
Table 2: Ionic Species of Glycylglycine at Different pH Ranges
Experimental Determination of Zwitterionic Properties
The pKa values and isoelectric point of this compound are typically determined experimentally through potentiometric and conductimetric titrations.
Potentiometric Titration
This method involves monitoring the pH of a this compound solution as a strong base (e.g., NaOH) of known concentration is incrementally added. The resulting titration curve, a plot of pH versus the volume of titrant added, shows two inflection points corresponding to the two pKa values.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.05 M.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette.
-
After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 11-12.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.
-
Determine the two equivalence points from the steepest parts of the curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to accurately locate these points.
-
The pH at the half-equivalence points corresponds to the pKa values. pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.
-
Calculate the isoelectric point (pI) using the formula: pI = (pKa1 + pKa2) / 2.[2][3]
-
Conductimetric Titration
This technique monitors the change in electrical conductivity of the this compound solution during titration with a strong base. The conductivity changes as the concentration and mobility of the ions in the solution change.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare solutions of standardized NaOH and this compound as described for the potentiometric titration.
-
-
Titration Procedure:
-
Calibrate the conductivity meter using a standard potassium chloride (KCl) solution.
-
Place a known volume of the this compound solution into a beaker with a magnetic stirrer.
-
Immerse the conductivity probe in the solution.
-
Record the initial conductivity.
-
Add the standardized NaOH solution in small, precise increments.
-
After each addition, stir the solution and record the conductivity and the total volume of NaOH added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the measured conductivity values against the volume of NaOH added.
-
The resulting graph will consist of three linear segments with different slopes.
-
The points of intersection of these lines correspond to the equivalence points of the titration.
-
Visualizing the Zwitterionic Nature
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Acid-base equilibria of glycylglycine in aqueous solution.
Caption: Workflow for potentiometric titration of this compound.
Conclusion
The zwitterionic nature of this compound is a cornerstone of its chemical behavior and biological function. A thorough understanding of its acid-base properties, quantified by its pKa values and isoelectric point, is essential for its effective application in research and development. The experimental protocols detailed in this guide provide a robust framework for the characterization of glycylglycine and similar peptide systems, enabling scientists to predict and control their behavior in various aqueous environments. This knowledge is fundamental for applications ranging from buffer preparation in biochemical assays to the formulation of peptide-based therapeutics in the pharmaceutical industry.
References
Glycylglycine Hydrochloride as a Dipeptidase Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of glycylglycine (B550881) hydrochloride as a substrate for dipeptidases. It covers the fundamental principles of dipeptidase activity, detailed experimental protocols for enzyme assays, and a summary of kinetic data. Furthermore, it explores the broader context of dipeptide signaling pathways, offering insights for researchers in drug development and cellular biology.
Introduction to Dipeptidases and Glycylglycine
Dipeptidases are a class of enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids. This enzymatic activity is crucial for the final stages of protein digestion and for the regulation of various physiological processes. Glycylglycine, the simplest dipeptide, serves as a specific substrate for certain dipeptidases, such as glycylglycine dipeptidase.[1][2] The hydrochloride salt of glycylglycine is commonly used in biochemical assays due to its high solubility in aqueous solutions.
The enzymatic hydrolysis of glycylglycine by a dipeptidase yields two molecules of glycine (B1666218). This reaction can be precisely monitored to determine the kinetic parameters of the enzyme, making glycylglycine a valuable tool in enzymology.
Quantitative Data on Dipeptidase Kinetics
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for characterizing enzyme activity. The following table summarizes experimental data for an intestinal peptidase using glycylglycine as the substrate.
| Substrate Concentration [S] (mM) | Product Formed (μmol/min) |
| 1.5 | 0.21 |
| 2.0 | 0.24 |
| 3.0 | 0.28 |
| 4.0 | 0.33 |
| 8.0 | 0.40 |
| 16.0 | 0.45 |
Data sourced from a kinetic study of intestinal peptidase.[3][4][5][6][7]
Based on this data, the Km and Vmax for this specific intestinal peptidase with glycylglycine as the substrate can be determined using graphical methods such as the Lineweaver-Burk plot. In a separate study on glycylglycine transport and hydrolysis in the rat small intestine, the Michaelis constant for dipeptide transport was found to be in the range of 15.9 to 16 mM.[8] It is important to note that over 90% of glycylglycine is absorbed via a peptide transport system, with less than 10% being hydrolyzed at the membrane followed by glycine absorption.[8]
Experimental Protocols
Glycylglycine Dipeptidase Activity Assay
This protocol outlines a method for determining the activity of glycylglycine dipeptidase by quantifying the amount of glycine produced.
Principle: The enzyme catalyzes the hydrolysis of glycylglycine into two molecules of glycine. The amount of glycine produced is determined by the formol titration method.[9]
Reagents:
-
Tris buffer (0.2 M; pH 8.0): Dissolve 1.21 g of tris(hydroxymethyl)aminomethane in 25 ml of distilled water, add 6.1 ml of 1.0 N HCl, and dilute to 50 ml with distilled water. The pH should be verified with a pH meter.[9]
-
Glycylglycine solution (125 mM): Dissolve 412 mg of glycylglycine in 25 ml of distilled water.[9]
-
Cobalt sulfate (B86663) solution (10 mM): Dissolve 70.2 mg of CoSO₄·7H₂O in 25 ml of distilled water.[9]
-
Indicator mixture: Dissolve 5 mg of phenolphthalein (B1677637) and 5 mg of thymol (B1683141) blue in 50 ml of formol solution and filter.[9]
-
Sodium hydroxide (B78521) (0.1 N)
-
Physiological saline
Procedure:
-
Enzyme Preparation: Prepare the enzyme solution from serum, organ extracts, or other biological samples. For solid samples, homogenization and dilution may be necessary. Erythrocytes can be lysed by dilution with distilled water, and thrombocytes can be solubilized by sonication.[9]
-
Assay Mixture: In a suitable reaction vessel, combine the following:
-
0.50 ml Tris buffer
-
0.50 ml Cobalt sulfate solution
-
0.50 ml Enzyme sample (or physiological saline for the control)
-
-
Pre-incubation: Mix the components and pre-incubate the mixture for 10 minutes at 37°C.[9]
-
Reaction Initiation: Add 1.00 ml of the glycylglycine solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C. Samples of 0.5 ml can be taken at different time points for titration.
-
Blank: Immediately after adding the substrate to a separate blank tube, take a 0.5 ml sample to represent the zero-time point.
-
Titration: To the 0.5 ml samples, add the indicator mixture and titrate with 0.1 N NaOH to a light blue-purple endpoint.[9]
Calculations: The enzyme activity is calculated based on the volume of NaOH used to neutralize the produced glycine. One milliliter of 0.1 N NaOH corresponds to 0.1 mmole of hydrolyzed substrate.[9] The volume activity can be calculated using the formula provided in the original method, taking into account sample dilution.[9]
Visualization of Pathways and Workflows
Experimental Workflow for Dipeptidase Assay
The following diagram illustrates the key steps in the determination of glycylglycine dipeptidase activity.
Caption: Workflow for Glycylglycine Dipeptidase Activity Assay.
Dipeptide-Induced Signaling Pathway
Dipeptides, upon their release during protein digestion, can act as signaling molecules. The diagram below depicts a generalized pathway for dipeptide-induced cell signaling leading to a physiological response, such as cholecystokinin (B1591339) (CCK) secretion.
Caption: Dipeptide-Induced Cholecystokinin (CCK) Secretion Pathway.[10]
Conclusion
Glycylglycine hydrochloride is a valuable and specific substrate for the characterization of dipeptidase activity. The straightforward nature of its hydrolysis into two identical amino acid molecules simplifies the interpretation of assay results. The provided experimental protocol offers a reliable method for quantifying enzyme kinetics. Understanding the role of dipeptides not only as products of protein digestion but also as signaling molecules opens avenues for research in metabolic regulation and the development of therapeutic agents targeting these pathways. This guide provides a foundational resource for scientists and researchers to effectively utilize glycylglycine in their studies of dipeptidases and related physiological processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Glycylglycine - Wikipedia [en.wikipedia.org]
- 3. Solved A kinetic study of an intestinal peptidase using | Chegg.com [chegg.com]
- 4. Solved A kinetic study of an intestinal peptidase using | Chegg.com [chegg.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Solved 2) The following experimental data were collected | Chegg.com [chegg.com]
- 7. Solved 14. Graphical Analysis of Vmax and Km A kinetic study | Chegg.com [chegg.com]
- 8. [Kinetic analysis of glycine and glycylglycine absorption in rat small intestine in chronic experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
Initial Investigations of Glycylglycine Hydrochloride in Neuroprotection: A Technical Guide
Disclaimer: This technical guide summarizes the initial investigations into the neuroprotective potential of glycine (B1666218), the constituent amino acid of glycylglycine (B550881) hydrochloride. Due to a scarcity of publicly available research specifically on glycylglycine hydrochloride in the context of neuroprotection, this document focuses on the well-established neuroprotective mechanisms of glycine. These findings provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction to Glycine in Neuroprotection
Glycine is a non-essential amino acid that plays a dual role in the central nervous system (CNS). It is a major inhibitory neurotransmitter, primarily in the brainstem and spinal cord, and also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission. Research has demonstrated that glycine exhibits neuroprotective properties in various models of neuronal injury, particularly in the context of ischemic stroke.[1][2] The proposed mechanisms for its protective effects are multifaceted, involving the modulation of inflammatory responses, regulation of apoptotic pathways, and direct influence on neuronal receptor activity.
Key Signaling Pathways in Glycine-Mediated Neuroprotection
Several signaling cascades have been identified as central to the neuroprotective effects of glycine. These pathways offer potential targets for therapeutic intervention in neurological disorders characterized by neuronal cell death.
Inhibition of Microglial M1 Polarization via NF-κB p65/Hif-1α
One of the key mechanisms underlying glycine's neuroprotective action is its ability to modulate the inflammatory response mediated by microglia, the resident immune cells of the CNS. In the context of ischemic injury, microglia can adopt a pro-inflammatory M1 phenotype, exacerbating neuronal damage. Glycine has been shown to suppress this M1 polarization.[1] This is achieved by inhibiting the upregulation of NF-κB p65, which in turn downregulates the expression of Hypoxia-Inducible Factor 1-alpha (Hif-1α), a key transcription factor for pro-inflammatory genes.[1] This signaling cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines and promotes a shift towards the anti-inflammatory M2 microglial phenotype.[1]
References
- 1. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solubilizing Recombinant Proteins with Glycylglycine Hydrochloride
Application Note: Enhancing Recombinant Protein Solubility with Glycylglycine (B550881) Hydrochloride
Introduction
The production of soluble and correctly folded recombinant proteins in bacterial expression systems, such as Escherichia coli, is a frequent bottleneck in academic research and the biopharmaceutical industry.[1][2][3] Overexpression of heterologous proteins often leads to the formation of insoluble aggregates known as inclusion bodies, necessitating complex and often inefficient downstream processing steps involving harsh denaturants and subsequent refolding.[2][4][5] Glycylglycine, a simple dipeptide, has emerged as a valuable tool to enhance the solubility of recombinant proteins directly in the expression media, offering a milder and more efficient alternative to traditional methods.[1][2][6] This document provides an overview of the application of glycylglycine hydrochloride in solubilizing recombinant proteins.
Mechanism of Action
While the precise mechanism is not fully elucidated, the solubilizing effect of glycylglycine is attributed to several of its chemical properties.[7][8] Its zwitterionic nature at physiological pH allows it to interact with charged residues on the protein surface, which can reduce intermolecular associations that lead to aggregation.[7] Furthermore, glycylglycine can act as a chemical chaperone, creating a more favorable environment for proper protein folding.[8] It is also suggested that high concentrations of glycylglycine in the growth culture may induce an osmophobic effect, leading to the overexpression of heat shock chaperones in E. coli that aid in protein folding.[8] Additionally, its ability to form hydrogen bonds and participate in electrostatic interactions helps maintain the native conformation of proteins.[7][9]
Key Advantages
-
Increased Solubility: Studies have shown a dramatic, concentration-dependent increase in the soluble fraction of otherwise insoluble recombinant proteins.[2][8]
-
Improved Yield of Active Protein: By promoting proper folding, glycylglycine can lead to a higher yield of biologically active protein, as demonstrated with certain mycobacterial proteins.[2]
-
Mild Solubilization Conditions: Its use can circumvent the need for harsh denaturants like urea (B33335) and guanidinium (B1211019) hydrochloride, simplifying downstream purification and refolding protocols.[2]
-
Versatility: Glycylglycine has been successfully used to enhance the solubility of a variety of recombinant proteins, including those from mycobacteria and Hepatitis C virus.[2][8]
Applications
This compound is particularly useful for:
-
Expression of difficult-to-express proteins: Proteins prone to aggregation in E. coli.[1][2]
-
High-throughput screening: As a supplement in expression media to improve the success rate of soluble protein production.
-
Biopharmaceutical production: To enhance the yield and quality of therapeutic proteins.[7][10]
Quantitative Data Summary
The following table summarizes the quantitative effects of glycylglycine on recombinant protein solubility as reported in the literature.
| Recombinant Protein | Expression System | Glycylglycine Concentration | Fold Increase in Solubility | Reference |
| Mycobacterial protein Rv0256c | E. coli | 1 M | > 170-fold | [2] |
| HCV core protein | E. coli BL21 (DE3) | 0.1–0.4 M | ~225-fold | [8][11] |
| HCV envelope (E1/E2) protein | E. coli BL21 (DE3) | 0.1–0.4 M | ~242-fold | [8][11] |
Experimental Protocols
Protocol 1: In-Culture Solubilization of Recombinant Proteins Using Glycylglycine
This protocol describes a method for enhancing the solubility of a target recombinant protein by supplementing the bacterial growth medium with glycylglycine.
Materials:
-
E. coli expression strain carrying the plasmid for the target protein
-
Luria-Bertani (LB) medium
-
This compound (sterile solution or powder)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer
-
Antibiotic for plasmid selection
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and appropriate tubes
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I)
-
SDS-PAGE analysis equipment
Procedure:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli expression strain. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture Preparation: The next day, inoculate a larger volume of fresh LB medium (e.g., 1 L) containing the antibiotic with the overnight starter culture (typically a 1:100 dilution).
-
Addition of Glycylglycine: Add sterile this compound to the main culture to the desired final concentration. A concentration range of 100 mM to 1 M has been shown to be effective, with optimization required for each specific protein.[1][2] It is recommended to test a gradient of concentrations (e.g., 100 mM, 250 mM, 500 mM, 750 mM, 1 M).
-
Cell Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate concentration of IPTG (e.g., 0.1-1 mM, optimization may be required).
-
Post-Induction Growth: Continue to incubate the culture for an appropriate time and temperature to allow for protein expression (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 16-20°C).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Lyse the cells using a suitable method (e.g., sonication or French press).
-
Separation of Soluble and Insoluble Fractions: Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet), which contains the inclusion bodies.
-
Analysis: Analyze the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE to determine the extent of protein solubilization.
Protocol 2: Solubilization of Inclusion Bodies with Glycylglycine-Containing Buffers
This protocol provides a method for solubilizing pre-formed inclusion bodies using a buffer containing glycylglycine. This can be a milder alternative to strong denaturants.
Materials:
-
Inclusion body pellet (prepared from recombinant protein expression)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100)
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 M Glycylglycine)
-
Centrifuge and appropriate tubes
-
Vortex mixer or sonicator
-
SDS-PAGE analysis equipment
Procedure:
-
Inclusion Body Isolation: Isolate inclusion bodies from the cell lysate by centrifugation as described in Protocol 1, step 9.
-
Washing: Wash the inclusion body pellet to remove contaminating proteins and cell debris. Resuspend the pellet in Wash Buffer, vortex or sonicate briefly, and centrifuge again. Repeat this wash step at least twice.
-
Solubilization: Resuspend the washed inclusion body pellet in the Solubilization Buffer. The volume of buffer will depend on the size of the pellet and should be optimized.
-
Incubation: Incubate the suspension at room temperature or 4°C with gentle agitation (e.g., on a rotator) for several hours to overnight to allow for solubilization.
-
Clarification: Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet any remaining insoluble material.
-
Analysis: Collect the supernatant containing the solubilized protein. Analyze the solubilized fraction by SDS-PAGE to assess the efficiency of solubilization.
Visualizations
Caption: Logical workflow of using glycylglycine to overcome protein insolubility.
Caption: Experimental workflow for in-culture protein solubilization with glycylglycine.
References
- 1. Method for enhancing solubility of the expressed recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Handling Inclusion Bodies in Recombinant Protein Expression [merckmillipore.com]
- 6. GLYCYLGLYCINE - Ataman Kimya [atamanchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycylglycine as a stabilizer for protein-based foods [cds-bsx.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycylglycine Hydrochloride in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine (B550881), the dipeptide of glycine (B1666218), and its hydrochloride salt, are valuable reagents in the field of protein science. While recognized for its role in enhancing protein solubility and stability, glycylglycine hydrochloride also serves as a versatile buffer in protein crystallization.[1][2] Its ability to maintain a stable pH environment is critical for successful protein crystallization, as pH is a key factor influencing the solubility and intermolecular interactions of proteins. This document provides detailed application notes and protocols for the use of this compound in protein crystallization experiments, aimed at aiding researchers in drug discovery and structural biology.
This compound is particularly useful in screening a range of pH conditions to determine the optimal environment for crystal formation. It can be employed as a component in multi-component buffer systems or as the primary buffering agent in crystallization screens.
Data Presentation
The following tables summarize key quantitative data for the use of glycylglycine and related buffer systems in protein science applications.
Table 1: Glycine Concentration and its Effect on pH during Freeze-Thawing of Phosphate (B84403) Buffer Systems
| Glycine Concentration | Observed Effect on pH in Sodium Phosphate Buffer | Reference |
| ≤ 50 mM | Suppressed the typical decrease in pH during freezing. | [2] |
| > 100 mM | Resulted in a more complete crystallization of the disodium (B8443419) salt. | [2] |
| 0-500 mM | Influenced the extent of pH shifts during the freezing process. | [2] |
Table 2: Composition of a Multi-component Buffer System Containing Glycine for Wide pH Range Screening
| Component | Molar Ratio | Final Concentration (in 1 M stock) |
| Succinic acid | 2 | 0.2 M |
| Sodium dihydrogen phosphate monohydrate | 7 | 0.7 M |
| Glycine | 7 | 0.7 M |
| Reference: | [1] |
Table 3: Example of a this compound Buffer Preparation
| Component | Concentration | pH | Titrant |
| Glycine | 0.1 M | 2.2 | Hydrochloric Acid (HCl) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Buffer
This protocol describes the preparation of a 1.0 M stock solution of this compound buffer, which can be used for pH optimization in crystallization screening.
Materials:
-
Glycylglycine (MW: 132.12 g/mol )
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), 10 M
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
Procedure:
-
Weigh 13.21 g of glycylglycine and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and stir until the glycylglycine is completely dissolved.
-
While monitoring with a calibrated pH meter, slowly add concentrated HCl to lower the pH to the desired acidic range (e.g., pH 2.0-3.5). Alternatively, for a higher pH range (e.g., pH 7.5-9.0), use 10 M NaOH. Glycine buffers are effective in the acidic to near-neutral pH range.
-
Once the target pH is reached and stable, add deionized water to bring the final volume to 100 mL.
-
Sterile filter the buffer solution through a 0.22 µm filter before storage at 4°C.
Protocol 2: Protein Crystallization using the Hanging Drop Vapor Diffusion Method with a this compound Buffer
This protocol outlines the use of a this compound buffer in a typical hanging drop vapor diffusion crystallization experiment.
Materials:
-
Purified protein sample (5-25 mg/mL in a low ionic strength buffer or water)
-
This compound buffer (from Protocol 1)
-
Precipitant solutions (e.g., polyethylene (B3416737) glycol (PEG), ammonium (B1175870) sulfate)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
Procedure:
-
Prepare the Reservoir Solution: In the wells of the 24-well plate, prepare a series of reservoir solutions. Each solution will contain a specific concentration of a precipitant and the this compound buffer at a chosen pH. A common starting point is 0.1 M this compound buffer.
-
Set up the Hanging Drop:
-
On a clean, siliconized cover slip, pipette 1 µL of your protein solution.
-
To the same drop, add 1 µL of the reservoir solution from the corresponding well.
-
Optionally, gently mix the drop by pipetting up and down a few times. Avoiding mixing can sometimes lead to fewer nucleation events and larger crystals.
-
-
Seal the Well: Invert the cover slip and place it over the well, ensuring a tight seal with the grease or sealant on the well rim.
-
Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).
-
Observation: Regularly observe the drops under a microscope over several days to weeks for the formation of crystals. Record the conditions (precipitant concentration, buffer pH, temperature) that yield crystals.
Signaling Pathways and Logical Relationships
Currently, there is no established direct role of this compound in specific signaling pathways in the context of its use in protein crystallization. Its primary function in this application is to provide a stable pH environment, which is a critical biophysical parameter for achieving protein supersaturation and subsequent crystal formation.
The logical workflow for utilizing this compound in protein crystallization is focused on systematic screening of pH as a variable to identify optimal crystallization conditions.
The logical relationship in using this compound is based on its buffering capacity to systematically explore the pH-dependent solubility of a protein, thereby navigating the phase diagram to find conditions conducive to crystallization.
References
Application of Glycylglycine Hydrochloride in Affinity Chromatography Elution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures. The principle lies in the specific, reversible interaction between a target molecule and a ligand immobilized on a chromatographic matrix. Elution, the process of releasing the target molecule from the ligand, is a critical step that dictates the yield and biological activity of the purified product. Glycylglycine (B550881) hydrochloride, more commonly referred to in this context as glycine-HCl, is a widely utilized eluent, particularly for immunoaffinity chromatography, due to its effectiveness in disrupting antibody-antigen interactions under mild acidic conditions.
This document provides detailed application notes and protocols for the use of glycylglycine hydrochloride as an elution buffer in affinity chromatography. While the user specified "this compound," the vast majority of literature and established protocols refer to "glycine-HCl" for this application. Glycine (B1666218), the simpler amino acid, is the standard reagent for this purpose. The principles and protocols outlined herein are based on the established use of glycine-HCl buffers.
Principle of Low pH Elution with Glycine-HCl
The binding between proteins, such as an antibody and its antigen, is mediated by a combination of non-covalent interactions, including ionic bonds, hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are highly dependent on the pH of the surrounding buffer.[1]
A low-pH environment, typically between pH 2.5 and 3.0, introduced by a glycine-HCl buffer, disrupts the native conformation of the proteins by altering the ionization state of key amino acid residues at the binding interface.[1][2] This protonation of acidic and histidyl residues leads to electrostatic repulsion and a change in the three-dimensional structure, which weakens the binding affinity and allows for the release of the target molecule from the immobilized ligand.[3]
Advantages of Glycine-HCl Elution
-
Effective Dissociation: Glycine-HCl buffers are highly effective at dissociating most antibody-antigen and protein-protein interactions.[2][4]
-
Reversibility: The conformational changes induced by the low pH are often reversible, allowing for the recovery of biologically active proteins, provided that the exposure to acidic conditions is brief.[5]
-
Cost-Effective: Glycine is a readily available and inexpensive reagent.
-
Well-Characterized: The use of glycine-HCl for affinity elution is a well-established and extensively documented method.
Key Considerations
-
pH Sensitivity: Not all proteins are stable at low pH. Prolonged exposure can lead to irreversible denaturation and loss of function.[1][2]
-
Immediate Neutralization: It is crucial to neutralize the pH of the eluted fractions immediately after collection to preserve the integrity and activity of the target protein.[2][6]
-
Optimization: The optimal pH and concentration of the glycine-HCl buffer may need to be determined empirically for each specific protein and affinity system to maximize recovery and maintain activity.[7]
Data Summary
The following table summarizes the typical parameters for this compound (glycine-HCl) elution in affinity chromatography.
| Parameter | Typical Range/Value | Remarks |
| Concentration | 0.1 M - 0.2 M | 0.1 M is the most commonly used concentration.[1][2][8] Higher concentrations (e.g., 0.25 M) can result in a narrower elution peak, which can be advantageous for subsequent desalting steps.[9] |
| pH | 2.5 - 3.0 | This pH range is effective for disrupting most antibody-antigen interactions.[1][2] The exact pH can be optimized for specific applications. |
| Neutralizing Agent | 1 M Tris-HCl, pH 8.0-9.0 | Added at a 1:10 to 1:5 ratio (v/v) to the eluted fractions to rapidly increase the pH.[2][7][8] |
| Protein Recovery | Variable | Highly dependent on the specific antibody-antigen interaction and the stability of the target protein at low pH. Often, recovery is high, but some activity may be lost if not neutralized promptly.[5] |
| Purity | High | Affinity chromatography itself is a highly specific purification method, leading to high purity of the eluted protein. The elution step is designed to release the bound target with minimal co-elution of contaminants. |
Experimental Protocols
Preparation of 0.1 M Glycine-HCl Elution Buffer (pH 2.8)
Materials:
-
Glycine (MW: 75.07 g/mol )
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Weigh out 7.51 g of glycine.
-
Add the glycine to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution until the glycine is completely dissolved.
-
Slowly add concentrated HCl to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl dropwise until the pH of the solution reaches 2.8.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
-
Filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
Store the buffer at room temperature.
General Affinity Chromatography Protocol with Glycine-HCl Elution
This protocol provides a general workflow for the purification of an antibody from a serum sample using a Protein A or Protein G affinity column.
Materials:
-
Affinity column (e.g., Protein A- or Protein G-agarose)
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Elution Buffer (0.1 M Glycine-HCl, pH 2.8)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
-
Clarified sample containing the target antibody
-
Collection tubes pre-filled with Neutralization Buffer
Procedure:
-
Column Equilibration:
-
Equilibrate the affinity column by washing it with 5-10 column volumes of Binding/Wash Buffer. This ensures that the pH and ionic strength of the column are optimal for antibody binding.
-
-
Sample Application:
-
Load the clarified sample onto the column. The flow rate should be slow enough to allow for efficient binding of the target antibody to the immobilized ligand. This can be done by gravity flow or using a peristaltic pump.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins and other contaminants. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer (0.1 M Glycine-HCl, pH 2.8) to the column.
-
Begin collecting fractions immediately in tubes that have been pre-loaded with an appropriate volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 for every 1 mL of eluate to be collected).[2] This will rapidly neutralize the low pH of the eluate and protect the antibody from denaturation.
-
-
Monitoring Elution:
-
Monitor the A280 of the eluate to identify the fractions containing the purified antibody. The eluted protein will typically appear as a sharp peak.
-
-
Pooling and Downstream Processing:
-
Pool the fractions containing the purified antibody.
-
The purified antibody can then be buffer exchanged into a suitable storage buffer using dialysis or a desalting column.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing it with several column volumes of Elution Buffer followed by Binding/Wash Buffer until the pH is neutralized.
-
Store the column in an appropriate buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 4°C.
-
Visualizations
Experimental Workflow for Affinity Chromatography
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of three elution buffers on the recovery and structure of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agrisera.com [agrisera.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Glycylglycine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine (B550881), the simplest dipeptide, is a fundamental building block in the synthesis of more complex peptides.[1][2][3] Its hydrochloride salt is a stable, readily available starting material for both solution-phase and solid-phase peptide synthesis (SPPS).[2] The straightforward structure of glycylglycine, consisting of two glycine (B1666218) residues, provides a versatile scaffold for peptide chain elongation, making it an invaluable tool in drug discovery, biochemistry, and biotechnology.[2][4] These application notes provide detailed protocols and data for utilizing glycylglycine hydrochloride as a starting material in peptide synthesis.
Data Presentation
Table 1: Solution-Phase Synthesis of a Tripeptide using a Glycine Derivative
This table summarizes the reaction conditions and outcomes for the solution-phase synthesis of a protected tripeptide, illustrating a typical workflow that can be adapted for glycylglycine derivatives.
| Step | Reactants | Coupling Reagent/Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | Boc-Gly-His(Trt)-OH + H-Lys(Z)-OBzl | Not specified | Boc-Gly-His(Trt)-Lys(Z)-OBzl | 85.5 | 97.5 | [5] |
Table 2: Solid-Phase Synthesis Parameters for Fmoc-Amino Acid Coupling
This table outlines typical parameters for the coupling of Fmoc-protected amino acids onto a resin, a process that can be applied to a glycylglycine-functionalized solid support.
| Parameter | Condition |
| Resin | Rink Amide, Wang, 2-Chlorotrityl Chloride[6][7][8] |
| Amino Acid Excess | 3-5 equivalents[8][9] |
| Coupling Reagent | HBTU/HOBt, HATU, HCTU, DIC/OxymaPure[8][9][10] |
| Base | DIPEA (N,N-Diisopropylethylamine)[10] |
| Solvent | DMF (N,N-Dimethylformamide)[10] |
| Coupling Time | 15 minutes - 12 hours (sequence dependent)[8] |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF[10] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Tripeptide (Gly-Gly-X) from this compound
This protocol describes the synthesis of a generic tripeptide, Gly-Gly-X, starting from this compound in a solution-phase approach.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-X-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification of Glycylglycine:
-
Suspend this compound in an appropriate alcohol (e.g., ethanol) and bubble dry HCl gas through the mixture at 0°C.
-
Reflux the reaction mixture for several hours.
-
Remove the solvent under reduced pressure to obtain glycylglycine ethyl ester hydrochloride.
-
-
Neutralization:
-
Dissolve the glycylglycine ethyl ester hydrochloride in a suitable organic solvent (e.g., DCM).
-
Add an equimolar amount of a non-nucleophilic base, such as DIPEA, and stir for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (Fmoc-X-OH, 1.1 equivalents) and the coupling reagent (e.g., HBTU, 1.1 equivalents) in DMF.
-
Add DIPEA (2.2 equivalents) to the mixture and stir for a few minutes to pre-activate the amino acid.
-
Add the pre-activated amino acid solution to the neutralized glycylglycine ethyl ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Solid-Phase Synthesis of a Peptide on a Glycylglycine-Functionalized Resin
This protocol outlines the general steps for synthesizing a peptide on a solid support that has been pre-loaded with glycylglycine.
Materials:
-
Glycylglycine-functionalized resin (e.g., Gly-Gly-Wang resin)
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA or Collidine)
-
Solvent (DMF)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., TFA/H₂O/TIS - 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the glycylglycine-functionalized resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour.[8]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc protecting group from the terminal glycine.[10]
-
Drain the piperidine solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[8][9]
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
-
Add a cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
-
Visualizations
Signaling Pathway: NMDA Receptor Modulation
Peptides derived from glycylglycine have been investigated for their neuroprotective effects, which can involve the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[11] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][12]
Caption: Modulation of the NMDA receptor signaling pathway by a glycylglycine-derived peptide.
Experimental Workflow: Screening of an Antimicrobial Peptide Library
The synthesis of diverse peptide libraries is a key strategy in the discovery of novel antimicrobial peptides (AMPs). This workflow outlines the major steps from library synthesis to the identification of active compounds.
Caption: Workflow for the synthesis and screening of an antimicrobial peptide library.
References
- 1. cusabio.com [cusabio.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]
- 6. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. mdpi.com [mdpi.com]
- 10. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Application Notes and Protocols: Glycylglycine Hydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine (B550881), the simplest dipeptide, is recognized for its low toxicity and its utility as a biological buffer within the pH ranges of 2.5–3.8 and 7.5–8.9.[1][2][3] While its primary application in cell culture has been explored as a stable source of the amino acid glycine (B1666218) and to enhance the solubility of other components, such as in the form of glycyl-L-tyrosine to overcome tyrosine's poor solubility in concentrated feed media, its use as a primary buffering agent in mammalian cell culture is an area of ongoing investigation.[4][5][6]
These application notes provide a comprehensive guide to the formulation, evaluation, and application of glycylglycine hydrochloride as a buffering agent and a dipeptide supplement in mammalian cell culture media. The information is targeted towards researchers in cell biology and professionals in biopharmaceutical development aiming to optimize their cell culture processes for enhanced stability, growth, and productivity.
Principle of Application
The supplementation of cell culture media with glycylglycine can offer several advantages:
-
Enhanced pH Stability: Glycylglycine can serve as a zwitterionic buffer, providing pH control within a physiologically relevant range, which is critical for optimal cell growth and metabolism.[1][3]
-
Improved Nutrient Stability and Delivery: As a dipeptide, glycylglycine is more stable in solution than some free amino acids, preventing their degradation and the accumulation of toxic byproducts. Cells can internalize dipeptides through specific transporters and then cleave them to release the constituent amino acids, allowing for a more controlled nutrient supply.[7][8]
-
Increased Solubility of Media Components: Glycylglycine has been shown to improve the solubility of poorly soluble amino acids, such as tyrosine, when formulated as a dipeptide (glycyl-L-tyrosine). This is particularly beneficial in the development of highly concentrated feed media for fed-batch and perfusion cultures.[4][5][6][9]
-
Potential for Enhanced Cell Performance: Studies with other dipeptides have indicated that their inclusion in culture media can lead to improved viable cell density, culture longevity, and recombinant protein production.[4][5][6]
Data Presentation: Quantitative Effects of Glycyl-Dipeptides on CHO Cell Culture
While specific data on this compound as a primary buffer is limited, studies on glycyl-dipeptides as nutrient supplements in Chinese Hamster Ovary (CHO) cell cultures provide valuable insights into effective concentration ranges. The following table summarizes findings from a study on fed-batch cultures of IgG-producing CHO cells using glycyl-L-tyrosine (GY) as a substitute for L-tyrosine. The concentrations are presented relative to a standard concentration (1x) in the feed medium.
| Relative Concentration of Glycyl-L-Tyrosine | Peak Viable Cell Density (x10⁶ cells/mL) | Final IgG Titer (Normalized) | Observations |
| 0.125x | Not Reported | Not Reported | Part of a range-finding study. |
| 0.25x | 26.55 | 74.3% | Lower cell growth and productivity compared to the optimal concentration. |
| 0.5x | 36.15 | 100% | Significantly improved VCD, viability, and final antibody titer. [4] |
| 1.0x | 24.33 | 79.5% | Higher concentrations did not show a consistent positive trend. |
| 2.0x | Not Reported | 74.76% | Further increases in concentration led to reduced performance. |
Data synthesized from a study investigating glycyl-L-tyrosine in CHO cell fed-batch cultures.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Buffered Basal Medium
This protocol describes the preparation of a basal cell culture medium, such as DMEM, using this compound as the primary buffering agent.
Materials:
-
DMEM powder (without sodium bicarbonate)
-
This compound (Molecular Weight: 168.57 g/mol )
-
Cell culture grade water
-
10 N NaOH and 1 N HCl for pH adjustment
-
Sterile filtration unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
To 800 mL of cell culture grade water, add the DMEM powder as per the manufacturer's instructions and stir until completely dissolved.
-
Calculate the required mass of this compound to achieve the desired final concentration (e.g., for a 20 mM solution, add 3.37 g/L). Add the calculated amount to the dissolved DMEM and stir until fully dissolved.
-
Slowly adjust the pH of the solution to the desired setpoint (e.g., pH 7.2) using 10 N NaOH. Use 1 N HCl for any downward pH adjustments. Monitor the pH closely with a calibrated pH meter.
-
Add cell culture grade water to bring the final volume to 1 L.
-
Sterilize the medium immediately by filtering through a 0.22 µm membrane filter into sterile bottles.
-
Store the prepared medium at 2-8°C, protected from light.
Protocol 2: Optimization of this compound Concentration for a Target Cell Line
This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for a specific mammalian cell line (e.g., CHO, HEK293, or hybridoma).
Materials:
-
Target cell line in exponential growth phase
-
Basal medium prepared with different concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM) as described in Protocol 1. The 0 mM control should be prepared with the standard buffering system for the medium (e.g., sodium bicarbonate for use in a CO₂ incubator, or HEPES for ambient conditions).
-
Appropriate supplements (e.g., L-glutamine, fetal bovine serum, or chemically defined supplements)
-
Culture vessels (e.g., 6-well plates or shake flasks)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (0.4%)
-
Assay kits for quantifying the product of interest (e.g., ELISA for antibody titer)
Procedure:
-
Prepare the complete culture media by adding the necessary supplements to each of the basal media with varying this compound concentrations.
-
Seed the target cells at a consistent initial density (e.g., 0.3 x 10⁶ cells/mL) into the different media formulations in replicate culture vessels.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂ for bicarbonate-buffered controls, or ambient CO₂ for media solely buffered with glycylglycine).
-
Monitor the cultures daily, or at regular intervals, for cell growth and viability using a cell counter and trypan blue exclusion.
-
At the end of the culture period (e.g., after a set number of days or when viability drops below a certain threshold), harvest the cell culture supernatant.
-
Analyze the supernatant for the concentration of the recombinant protein or other product of interest.
-
Compile the data on viable cell density, viability, and product titer for each concentration of this compound to determine the optimal concentration.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Hypothesized Impact of Dipeptide Supplementation on Cellular Metabolism
Caption: Hypothesized pathway for glycylglycine uptake and utilization in mammalian cells.
Key Considerations and Recommendations
-
Empirical Optimization is Crucial: The optimal concentration of this compound is highly dependent on the specific cell line, basal medium, and culture process. The protocols provided should be used as a starting point for systematic optimization.
-
Osmolality: The addition of this compound will increase the osmolality of the culture medium. It is important to measure and adjust the osmolality of the final medium to ensure it remains within the optimal range for the target cell line.
-
Interaction with other Buffer Systems: When using this compound in a medium that also contains a sodium bicarbonate buffer system for use in a CO₂ incubator, the buffering capacity will be a composite of both systems. The final pH and buffering capacity should be carefully evaluated.
-
Metabolic Effects: As a source of glycine, supplementation can influence various metabolic pathways.[10] Monitoring key metabolites, such as lactate (B86563) and ammonia, is recommended during optimization studies.
Conclusion
This compound presents a promising, low-toxicity option for enhancing the stability and performance of mammalian cell culture media. Its dual function as a biological buffer and a stable dipeptide supplement warrants its consideration for process optimization in both research and biopharmaceutical production settings. The provided protocols and data offer a foundation for researchers to explore the benefits of this compound in their specific cell culture systems, with the understanding that empirical testing is key to achieving desired improvements.
References
- 1. CN112795531B - CHO cell serum-free and protein-free culture medium and application thereof - Google Patents [patents.google.com]
- 2. Effect of different cell culture media on the production and glycosylation of a monoclonal antibody from a CHO cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CHO Cells in Antibody Production | evitria Official Journal [evitria.com]
- 9. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 10. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]
Glycylglycine Hydrochloride in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine (B550881), a dipeptide of glycine, and its hydrochloride salt are versatile reagents in biochemical and enzymatic assays. Due to its zwitterionic nature, glycylglycine is an effective biological buffer, particularly in the pH ranges of 2.5-3.8 and 7.5-8.9.[1] Its low toxicity and minimal interference with biological reactions make it a suitable choice for maintaining a stable pH environment in sensitive enzymatic studies.[2] Furthermore, the peptide bond in glycylglycine can serve as a substrate for specific peptidases, making it a valuable tool for studying enzyme activity and kinetics. This document provides detailed application notes and protocols for the use of glycylglycine hydrochloride in various enzymatic assays.
Application 1: Glycylglycine as a Buffering Agent
Glycylglycine is frequently employed as a component of buffer systems in enzymatic assays where maintaining a stable pH in the neutral to slightly alkaline range is crucial for optimal enzyme activity.
Comparative Study: Alkaline Phosphatase Kinetics in Glycylglycine vs. Tris Buffer
The choice of buffer can significantly influence enzyme kinetics. A comparative study of alkaline phosphatase activity in Glycine, Tris, and Tricine buffers demonstrated distinct effects on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[2][3]
Data Presentation
The following tables summarize the kinetic parameters of alkaline phosphatase in Glycine and Tris buffers at various pH values.
| pH | Buffer | Vmax (arbitrary units) | Km (mM) |
| 8.6 | Glycine | ~0.013 | ~0.43 |
| 8.6 | Tris | ~0.025 | ~0.75 |
| 8.85 | Glycine | ~0.015 | ~0.50 |
| 8.85 | Tris | ~0.030 | ~0.90 |
| 9.1 | Glycine | ~0.018 | ~0.60 |
| 9.1 | Tris | ~0.035 | ~1.10 |
Data adapted from Hethey et al. (2002). Values are estimated from graphical representations.[2][3]
Experimental Protocol: Lactate (B86563) Dehydrogenase (LDH) Assay
This protocol describes the use of a glycine-based buffer for the colorimetric determination of lactate dehydrogenase activity.
Materials:
-
Glycine-Hydrazine Buffer: 200 mM glycine, 166 mM hydrazine, pH 9.2
-
NAD+ Solution: 2.5 mM
-
Lactate Dehydrogenase (LDH)
-
Sample containing lactate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Buffer: Combine the glycine-hydrazine buffer with the NAD+ solution and LDH to create the final assay buffer. The final concentrations should be 200 mM glycine, 166 mM hydrazine, 2.5 mM NAD+, and an optimized concentration of LDH (e.g., 8 U/mL).[4][5]
-
Sample and Standard Preparation: Prepare samples and lactate standards to be assayed.
-
Reaction Setup: In a 96-well plate or cuvette, add a specific volume of sample or standard (e.g., 10 µL).[5]
-
Initiate Reaction: Add a larger volume of the assay buffer (e.g., 195 µL) to each well to start the reaction.[5]
-
Incubation: Incubate the reaction at 37°C. The reaction time may vary depending on the LDH concentration.[4]
-
Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of NADH formation is proportional to the LDH activity.
Experimental Workflow: LDH Assay
Caption: Workflow for the Lactate Dehydrogenase (LDH) enzymatic assay.
Application 2: Glycylglycine and its Derivatives as Enzyme Substrates
The peptide bond in glycylglycine and its derivatives can be cleaved by specific enzymes, making them useful substrates for activity assays.
Dipeptidase (DPEP1) Assay
Dipeptidase 1 (DPEP1) is a membrane-bound metalloproteinase that hydrolyzes dipeptides. Glycylglycine can be used as a substrate to measure DPEP1 activity.
Signaling Pathway Involving DPEP1
DPEP1 is implicated in various cellular signaling pathways, including those related to cancer progression. For instance, DPEP1 can influence the Wnt/β-catenin pathway by metabolizing leukotriene D4 (LTD4).
Caption: Simplified signaling pathway involving Dipeptidase 1 (DPEP1).
Angiotensin-Converting Enzyme (ACE) Assay using a Glycylglycine Derivative
A synthetic tripeptide, Naphthoyl-glycyl-glycyl-glycine (NGGG), serves as a substrate for Angiotensin-Converting Enzyme (ACE). The enzymatic cleavage of NGGG can be monitored by High-Performance Liquid Chromatography (HPLC).[3][6]
Experimental Protocol: ACE Assay
Materials:
-
HEPES Buffer: 5 mM HEPES, 300 mM NaCl, pH 8.3
-
ACE solution: 80 mU/mL
-
NGGG substrate solution: 9 µM
-
EDTA solution for stopping the reaction
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 25 µL of HEPES buffer and 25 µL of ACE solution. Pre-incubate at 37°C for 3 minutes.[3]
-
Initiate Reaction: Add 25 µL of the NGGG substrate solution to start the reaction.[3]
-
Incubation: Incubate the reaction mixture at 37°C for 35 minutes.[3][6]
-
Stop Reaction: Terminate the reaction by adding 50 µL of EDTA solution.[3]
-
Sample Preparation: Filter the reaction mixture through a 0.2 µm filter.[3]
-
HPLC Analysis: Inject the filtered sample into the HPLC system. The mobile phase is an isocratic system of acetonitrile/water (20:80, v/v).[3][6] Monitor the elution of the product, Naphthoyl-glycine (NG), and the remaining substrate, NGGG, at 280 nm.[6]
Experimental Workflow: ACE Assay
Caption: Workflow for the Angiotensin-Converting Enzyme (ACE) assay.
Application 3: Peptide Transport Assays
Glycylglycine and its analogs are used to study peptide transport mechanisms across cellular membranes, often utilizing cell lines like Caco-2 as a model for the intestinal epithelium.
Experimental Protocol: Dipeptide Uptake in Caco-2 Cells
This protocol provides a general framework for assessing the uptake of a dipeptide like glycylglycine into Caco-2 cells.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted)
-
Radiolabeled or fluorescently tagged glycylglycine (or a stable analog like glycyl-sarcosine)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Grow Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Pre-incubation: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.
-
Uptake Initiation: Add the transport buffer containing the labeled dipeptide to the apical side of the monolayer.
-
Incubation: Incubate for a defined period (e.g., 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake: Remove the dipeptide solution and wash the monolayers multiple times with ice-cold transport buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of labeled dipeptide in the cell lysate using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the uptake rate, typically expressed as nmol/mg protein/min.
Logical Relationship: Factors Influencing Peptide Transport
Caption: Factors influencing the rate of dipeptide transport across a cell monolayer.
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of enzymology and drug development. Its utility as a biological buffer provides a stable environment for a wide range of enzymatic reactions, while its inherent peptide structure allows it to serve as a substrate for specific peptidases. The detailed protocols and comparative data presented in this document are intended to guide researchers in the effective application of this compound in their experimental designs, ultimately contributing to the generation of reliable and reproducible scientific data.
References
- 1. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Effects of Tricine, Glycine and Tris Buffers on Alkaline Phosphatase Activity | Semantic Scholar [semanticscholar.org]
- 4. genecards.org [genecards.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with Glycylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycylglycine (B550881), the simplest dipeptide, and its hydrochloride salt are widely utilized in biochemical and analytical applications. In the context of mass spectrometry, glycylglycine hydrochloride primarily serves as a versatile buffer and a protein solubilizing agent during sample preparation.[1] Its ability to maintain pH and enhance protein solubility is beneficial for subsequent mass spectrometric analysis.[1] While its role as a direct matrix or co-matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for peptides and proteins is not well-documented in scientific literature, its application as a mobile phase additive in Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) has shown significant promise in enhancing analyte signals, particularly for glycans.
These application notes provide an overview of the known and potential uses of this compound in mass spectrometry sample preparation, including detailed protocols for its application as a buffer and a potential signal-enhancing additive.
Application 1: this compound as a Buffering and Solubilizing Agent
Glycylglycine is an effective buffering agent in the pH ranges of 2.5-3.8 and 7.5-8.9, making it suitable for various biological experiments preceding mass spectrometry analysis.[1] Furthermore, its utility in improving the solubility of recombinant proteins can be advantageous for preparing protein samples for mass spectrometric analysis.[1]
Experimental Protocol: Protein Extraction and Solubilization
This protocol describes the use of a this compound-containing buffer for the extraction and solubilization of proteins from cell cultures prior to mass spectrometry.
Materials:
-
This compound
-
Tris base
-
Sodium chloride (NaCl)
-
Protease inhibitor cocktail
-
Deionized water
-
Microcentrifuge tubes
-
Sonicator or homogenizer
-
Centrifuge
Procedure:
-
Buffer Preparation: Prepare a lysis buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 10 mM this compound, pH 7.8. Immediately before use, add a protease inhibitor cocktail to the buffer according to the manufacturer's instructions.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. The volume of buffer will depend on the size of the cell pellet.
-
Homogenization: Disrupt the cells by sonication on ice or by using a mechanical homogenizer.
-
Centrifugation: Clarify the cell lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant containing the soluble proteins to a clean tube. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Downstream Processing: The protein extract is now ready for downstream applications such as enzymatic digestion and subsequent mass spectrometry analysis.
Application 2: Glycylglycine as a Potential Signal Enhancing Additive in LC-ESI-MS
A notable application of glycine (B1666218), the constituent amino acid of glycylglycine, is its use as a mobile phase additive in Hydrophilic Interaction Liquid Chromatography (HILIC)-ESI-MS for the analysis of N- and O-glycans. The addition of glycine has been shown to significantly boost the mass spectrometry response of procainamide-labeled glycans, with signal enhancements ranging from 2- to over 60-fold. This effect is attributed to increased charge states, enhanced ion intensities, and improved signal-to-noise ratios. While this application has been demonstrated for glycans, it suggests a potential for this compound to be explored as a signal-enhancing additive for other classes of molecules, such as peptides and proteins, in LC-ESI-MS.
Hypothetical Quantitative Data for Signal Enhancement of Peptides
The following table illustrates how quantitative data on the signal enhancement of peptides using a this compound additive could be presented. Note: This data is illustrative and not based on published experimental results for peptides.
| Peptide Sequence | Analyte Concentration (µM) | Signal Intensity (without Glycylglycine HCl) | Signal Intensity (with 1 mM Glycylglycine HCl) | Fold Enhancement |
| Angiotensin II | 1 | 1.2 x 10^5 | 3.6 x 10^5 | 3.0 |
| Bradykinin | 1 | 8.5 x 10^4 | 2.1 x 10^5 | 2.5 |
| Substance P | 1 | 2.5 x 10^5 | 9.0 x 10^5 | 3.6 |
| Neurotensin | 1 | 1.8 x 10^5 | 5.4 x 10^5 | 3.0 |
Experimental Protocol: LC-ESI-MS of Peptides with this compound Additive
This protocol outlines a general procedure for evaluating the effect of this compound as a mobile phase additive on the signal intensity of peptides in LC-ESI-MS.
Materials:
-
Peptide standards (e.g., Angiotensin II, Bradykinin)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
This compound
-
LC-MS system (e.g., Q-TOF, Orbitrap) equipped with an ESI source
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide standard in HPLC-grade water.
-
Prepare two sets of working solutions by diluting the stock solution in:
-
Mobile Phase A (0.1% FA in water)
-
Mobile Phase A containing 1 mM this compound.
-
-
-
LC-MS Analysis:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 5-40% B over 30 minutes).
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Acquire data in full scan mode over a relevant m/z range.
-
-
-
Data Analysis:
-
Compare the peak intensities of the peptides analyzed with and without the this compound additive in the mobile phase.
-
Calculate the signal enhancement factor for each peptide.
-
Experimental Workflows and Signaling Pathways
General Workflow for Mass Spectrometry Sample Preparation
The following diagram illustrates a general workflow for preparing protein samples for mass spectrometry analysis, indicating where this compound can be incorporated.
Logical Relationship for Signal Enhancement
The following diagram illustrates the proposed logical relationship for the signal enhancement observed when using glycylglycine as a mobile phase additive.
Conclusion
This compound is a valuable reagent in the preparation of samples for mass spectrometry, primarily owing to its buffering capacity and ability to enhance protein solubility. While its direct application as a MALDI matrix for peptides and proteins remains to be thoroughly investigated, its demonstrated efficacy in significantly enhancing the signal of glycans in LC-ESI-MS opens up promising avenues for its use as a performance-enhancing additive for other classes of biomolecules. The protocols and workflows provided herein offer a foundation for researchers to incorporate this compound into their mass spectrometry sample preparation strategies and to explore its potential for improving analytical sensitivity and data quality. Further research is warranted to systematically evaluate and quantify the effects of this compound on the ionization and detection of a broader range of peptides and proteins.
References
Troubleshooting & Optimization
How to improve glycylglycine hydrochloride solubility in aqueous solutions
Welcome to the technical support center for glycylglycine (B550881) hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of glycylglycine hydrochloride in water at room temperature?
Glycylglycine is soluble in water. Its solubility is reported to be around 176 mg/mL at 20°C.[1] The hydrochloride salt form generally exhibits enhanced aqueous solubility compared to the free base.
Q2: How does pH influence the solubility of this compound?
The solubility of this compound is significantly dependent on the pH of the aqueous solution. As a dipeptide, it has an isoelectric point (pI), which is the pH at which the molecule has a net zero charge. Solubility is at its minimum at the pI. Adjusting the pH away from the pI, either to a more acidic or a more alkaline range, will increase the net charge of the molecule, thereby enhancing its interaction with water and increasing its solubility.[2][3] For glycine (B1666218), a related amino acid, pronounced changes in solubility are observed at pH values below 3.0 and above 10.0.[4]
Q3: How does temperature affect the solubility of this compound?
For most solids, solubility in aqueous solutions increases with temperature, and this compound is expected to follow this trend. If you are encountering solubility issues, gently warming the solution can be an effective method to dissolve a greater amount of the compound. However, care should be taken to avoid temperatures that could lead to degradation, with temperatures below 40°C generally recommended for peptides.[4]
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, the use of co-solvents can be an effective strategy. For peptides that are difficult to dissolve in aqueous buffers, starting with a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) can facilitate dissolution. After the peptide is dissolved in the organic solvent, the aqueous buffer can be added gradually to reach the desired final concentration. It is important to consider the compatibility of the chosen co-solvent with your experimental setup, as some organic solvents can interfere with biological assays.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| White precipitate forms when trying to dissolve this compound in a neutral buffer. | The pH of the solution may be close to the isoelectric point (pI) of glycylglycine, where its solubility is at a minimum. | Adjust the pH of the buffer. Lowering the pH (e.g., to pH 3-4) or raising it (e.g., to pH 8-9) will increase the net charge on the molecule and should improve solubility. |
| The compound does not fully dissolve even after vigorous vortexing. | The solution may be supersaturated at the current temperature. | Gently warm the solution while stirring. A temperature of up to 40°C can aid dissolution without significant risk of degradation.[4] |
| The dissolution rate may be slow. | Use sonication to aid in the dissolution process. This can help to break up aggregates and increase the surface area of the solute exposed to the solvent. | |
| A clear solution becomes cloudy or forms a precipitate upon standing or refrigeration. | The compound is precipitating out of solution due to a decrease in temperature. | If your experimental protocol allows, store the solution at room temperature. If refrigeration is necessary, you may need to gently warm and vortex the solution before use to redissolve any precipitate. |
| The pH of the solution may have shifted over time. | Ensure that your solution is well-buffered. Re-check the pH and adjust if necessary. | |
| Difficulty dissolving the compound for a high-concentration stock solution. | The desired concentration exceeds the solubility limit in a purely aqueous system. | Prepare the stock solution using a co-solvent. First, dissolve the this compound in a minimal amount of a compatible organic solvent such as DMSO, and then slowly add the aqueous buffer to the desired final volume. |
Data Presentation
Table 1: Effect of pH on the Solubility of Glycine (as a proxy for Glycylglycine) at 25°C
Note: This data is for glycine, the constituent amino acid of glycylglycine. The trend of pH-dependent solubility is expected to be similar for this compound.
| pH | Solubility (mg/mL) |
| 0.35 | > 500 |
| 1.0 | > 500 |
| 2.0 | ~ 300 |
| 3.0 | ~ 230 |
| 4.0 | ~ 220 |
| 5.9 (pI) | ~ 213[3] |
| 8.0 | ~ 230 |
| 10.0 | ~ 280 |
| 12.0 | > 500 |
| 13.7 | > 500 |
Data adapted from studies on glycine solubility.[3][4]
Table 2: Effect of Temperature on the Solubility of Glycine in Water (as a proxy for Glycylglycine)
Note: This data is for glycine. This compound is expected to show a similar positive correlation between temperature and solubility.
| Temperature (°C) | Solubility (mol/kg) |
| 25 | ~3.32 |
| 30 | ~3.58 |
| 35 | ~3.85 |
| 40 | ~4.14 |
| 45 | ~4.45 |
| 50 | ~4.77 |
Data derived from a linear regression model of multiple literature sources.[5]
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Gravimetric Method
This protocol outlines a method to determine the solubility of this compound in a specific aqueous buffer.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired buffer in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Place the vial on a magnetic stirrer or orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the supernatant to a pre-weighed container.
-
Completely evaporate the solvent using a vacuum concentrator or by lyophilization.
-
Weigh the container with the dried this compound residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved solid.
-
Divide the mass of the dissolved solid by the volume of the supernatant withdrawn to calculate the solubility (e.g., in mg/mL).
-
Visualizations
Caption: A troubleshooting workflow for addressing common solubility issues with this compound.
Caption: The effect of pH on the solubility of this compound.
References
- 1. CICECO Publication » The cation effect on the solubility of glycylglycine and N-acetylglycine in aqueous solution: Experimental and molecular dynamics studies [ciceco.ua.pt]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elar.urfu.ru [elar.urfu.ru]
Glycylglycine hydrochloride buffer stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of glycylglycine (B550881) hydrochloride buffer, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a self-prepared glycylglycine hydrochloride buffer solution?
A1: For optimal stability, a self-prepared this compound buffer solution should be sterile-filtered (0.22 µm filter) into a sterile container and stored at 2-8°C.[1][2] While the buffer can be stored at room temperature, refrigeration is recommended to inhibit microbial growth and slow down potential degradation.[3] For critical applications, it is always best to use a freshly prepared solution.[4]
Q2: What is the expected shelf life of a this compound buffer solution?
A2: The shelf life of a this compound buffer depends on its preparation and storage. A sterile solution stored at 2-8°C can be stable for several weeks to a few months. However, for non-sterile solutions stored at room temperature, a shelf life of a few days to a couple of weeks is more realistic due to the risk of microbial contamination.[5] Commercially prepared sterile glycylglycine buffers can have a shelf life of up to 2 years when stored properly at 2-8°C.[1] The powdered form of glycine (B1666218) hydrochloride is stable for up to three years when stored in a dry place at room temperature.[2]
Q3: Can I autoclave my this compound buffer?
A3: Yes, solutions of glycine can be autoclaved for sterilization.[6] However, it is crucial to ensure that all components of your final buffer are heat-stable. After autoclaving, it is important to re-verify the pH of the buffer once it has cooled to room temperature, as temperature can affect pH.[7]
Q4: My this compound buffer has turned slightly yellow. Is it still usable?
A4: A slight yellowing of a glycine-based buffer solution can occur over time due to oxidation, especially when not stored in the dark.[3][8] While this may not significantly impact the buffering capacity for some applications, it is indicative of degradation. For sensitive assays, it is recommended to discard the yellowed buffer and prepare a fresh solution.
Q5: I've observed particulate matter or cloudiness in my stored buffer. What should I do?
A5: Particulate matter or cloudiness in a buffer is a strong indicator of microbial contamination.[9] The buffer should be discarded immediately. To prevent this, always use sterile techniques when preparing and handling the buffer, and consider sterile filtering the solution before storage.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in your assay results when using the same batch of this compound buffer.
Possible Causes & Solutions:
-
pH Inaccuracy: The initial pH of the buffer may have been set incorrectly, or it may have drifted over time.
-
Solution: Always calibrate your pH meter with fresh standards before preparing a buffer. Re-measure the pH of your buffer before each use. Avoid "overshooting" the target pH during preparation, as correcting it can alter the ionic strength of the buffer.[7]
-
-
Buffer Degradation: The glycylglycine may have started to degrade, affecting its buffering capacity.
-
Solution: Prepare fresh buffer, especially for critical experiments. Store the buffer at 2-8°C to minimize degradation.
-
-
Contamination: The buffer may be contaminated with microbes or other substances that interfere with your assay.
-
Solution: Prepare the buffer using high-purity water and reagents. Use sterile techniques and consider sterile filtration for long-term storage.
-
Issue 2: Microbial Growth in the Buffer
Symptom: You notice visible signs of microbial growth (e.g., cloudiness, mold) in your stored this compound buffer.[9]
Possible Causes & Solutions:
-
Non-Sterile Preparation/Storage: The buffer was prepared or stored in a non-sterile manner.
-
Solution: Use autoclaved glassware and sterile, high-purity water for buffer preparation. Store the buffer in a sterile container.
-
-
Extended Storage at Room Temperature: Storing the buffer at room temperature for prolonged periods encourages microbial growth.
-
Solution: Store the buffer at 2-8°C.[1][3] For long-term storage, consider preparing a more concentrated stock solution and diluting it as needed, or adding a bacteriostatic agent like sodium azide (B81097) (ensure it is compatible with your downstream applications).[9]
-
Data Presentation
Table 1: Illustrative Stability of 0.1 M this compound Buffer (pH 3.0) Under Various Storage Conditions
| Storage Condition | Time Point | pH (Mean ± SD) | Appearance | Microbial Growth |
| 2-8°C (Sterile) | Day 0 | 3.00 ± 0.01 | Clear, colorless | None |
| Week 1 | 3.01 ± 0.02 | Clear, colorless | None | |
| Week 4 | 3.03 ± 0.02 | Clear, colorless | None | |
| Week 8 | 3.05 ± 0.03 | Clear, colorless | None | |
| Room Temp (Sterile) | Day 0 | 3.00 ± 0.01 | Clear, colorless | None |
| Week 1 | 3.04 ± 0.03 | Clear, colorless | None | |
| Week 4 | 3.10 ± 0.04 | Slight yellow tint | None | |
| Room Temp (Non-Sterile) | Day 0 | 3.00 ± 0.01 | Clear, colorless | None |
| Week 1 | 3.08 ± 0.05 | Slightly cloudy | Possible | |
| Week 2 | 3.15 ± 0.06 | Cloudy | Probable |
Disclaimer: This table presents illustrative data based on the general understanding of buffer stability. Actual results may vary depending on the specific laboratory conditions and reagent purity.
Experimental Protocols
Protocol for Stability Testing of this compound Buffer
This protocol outlines a method for evaluating the stability of a self-prepared this compound buffer over time.
1. Materials:
-
This compound (reagent grade or higher)
-
High-purity, deionized water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter and electrode
-
Sterile 0.22 µm syringe filters
-
Sterile storage bottles
-
Temperature-controlled storage units (e.g., refrigerator at 2-8°C, incubator at room temperature)
-
Microbiological growth media (for contamination testing)
2. Buffer Preparation:
-
Prepare a 0.1 M solution of this compound in high-purity water.
-
Adjust the pH to the desired value (e.g., pH 3.0) using HCl or NaOH.
-
Divide the buffer into three portions.
-
Portion 1: Store in a sterile bottle at 2-8°C after sterile filtration.
-
Portion 2: Store in a sterile bottle at room temperature after sterile filtration.
-
Portion 3: Store in a clean, non-sterile bottle at room temperature.
3. Stability Assessment:
-
At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), draw a small aliquot from each storage condition.
-
pH Measurement: Allow the aliquot to equilibrate to room temperature and measure the pH.
-
Visual Inspection: Record any changes in color or clarity.
-
Microbial Contamination Test: Plate a small volume of the buffer from the non-sterile and one of the sterile conditions onto a general-purpose microbial growth medium. Incubate and observe for colony formation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for assessing the stability of a prepared buffer.
References
- 1. You are being redirected... [bio-world.com]
- 2. medicago.se [medicago.se]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biocompare.com [biocompare.com]
- 9. Reddit - The heart of the internet [reddit.com]
Optimizing pH of glycylglycine hydrochloride buffer for enzyme kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH of glycylglycine (B550881) hydrochloride buffer for enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a specific pH critical for enzyme kinetic assays?
The pH of a reaction buffer is a paramount factor in enzyme kinetics as it directly impacts the enzyme's activity and stability.[1][2] Every enzyme functions optimally within a narrow pH range.[2] Deviations from this optimal pH can lead to a significant reduction or complete loss of function due to:
-
Changes in Ionization State: pH alters the protonation state of amino acid residues within the enzyme's active site and on its surface. These charges are often essential for binding to the substrate and for the catalytic mechanism itself.[1]
-
Structural Alterations: Extreme pH values can disrupt the delicate network of hydrogen bonds and electrostatic interactions that maintain the enzyme's three-dimensional structure, potentially leading to irreversible denaturation and inactivation.[1]
-
Substrate Properties: The charge and solubility of the substrate, as well as any necessary cofactors, can also be affected by the pH of the buffer.[1]
Q2: What is the optimal pH range for a glycylglycine buffer?
Glycylglycine is most effective as a buffer in the physiological to slightly alkaline range. Its second pKa value (pKa2) is approximately 8.17 to 8.25 at 25°C. A buffer provides its maximum buffering capacity at a pH equal to its pKa and is generally considered effective within a range of pKa ± 1 pH unit.[1] Therefore, the useful pH range for glycylglycine buffer is typically between 7.5 and 8.9.[3]
Q3: How does temperature affect the pH of my glycylglycine buffer?
The pH of a glycylglycine buffer is sensitive to temperature changes. The pKa of glycylglycine decreases as the temperature rises, with a reported temperature coefficient (ΔpKa/ΔT) of approximately -0.026 °C⁻¹.[4] This means that for every 1°C increase in temperature, the pKa will decrease by 0.026 units. For example, a buffer prepared to pH 8.45 at 25°C will have a different pH when used at a common enzyme incubation temperature of 37°C.[4] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be conducted.
Q4: Can glycylglycine interact with other components in my assay?
Yes, like other buffers composed of amino acids, glycylglycine can interact with metal ions. It is known to have a strong interaction with copper (Cu²⁺) and a weak interaction with manganese (Mn²⁺).[3] Researchers should be cautious if their enzyme of interest is a metalloenzyme or if metal ions are critical cofactors, as the buffer could chelate these ions and inhibit enzyme activity.
Data Presentation
Table 1: Physicochemical Properties of Glycylglycine Buffer
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄H₈N₂O₃ | |
| Molecular Weight | 132.12 g/mol | [3] |
| pKa1 (25°C) | ~3.14 | |
| pKa2 (25°C) | 7.9 – 8.3 | [3] |
| Useful pH Range | 7.5 – 8.9 | [3] |
| ΔpKa/ΔT (°C⁻¹) | -0.026 | [4] |
Troubleshooting Guide
Problem: My enzyme exhibits very low or no activity.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH: The buffer was not adjusted to the optimal pH for the enzyme. | Verify the enzyme's known optimal pH from literature. Prepare the buffer and carefully adjust the pH to the target value at the experimental temperature. It is often necessary to test a range of pH values to find the optimum for your specific conditions.[1][2] |
| Temperature-Induced pH Shift: The buffer was prepared at room temperature but the assay was run at a different temperature (e.g., 37°C). | Calibrate your pH meter and adjust the final pH of the buffer at the intended assay temperature.[4] |
| Buffer-Enzyme Interaction: The glycylglycine buffer may be inhibiting the enzyme, possibly by chelating essential metal ions.[3] | Test a different, non-chelating buffer system (e.g., HEPES, Tris) that is effective in the same pH range to see if activity is restored. |
| Incorrect Buffer Concentration: Buffer concentration is too low, leading to poor pH stability during the reaction. | Increase the buffer concentration. A typical range for enzyme assays is 25-100 mM.[1] |
Problem: My experimental results are inconsistent and not reproducible.
| Possible Cause | Recommended Solution |
| Insufficient Buffering Capacity: The reaction itself (e.g., production of an acidic or basic product) is causing the pH to drift during the assay. | Ensure you are using the buffer within its effective range (pKa ± 1).[1] Increase the buffer concentration to better resist pH changes.[1][5] |
| Inconsistent pH of Stock Solutions: The pH of concentrated stock solutions (e.g., 10x buffer) may differ from the 1x working solution upon dilution.[6] | Always measure and, if necessary, re-adjust the pH of the final working solution after all components have been added and diluted.[6] |
| Reagent Degradation: Reagents, including the buffer or enzyme, may have degraded due to improper storage. | Use fresh, high-quality reagents and store them according to the manufacturer's instructions.[7] |
Problem: I observe precipitation in my assay wells.
| Possible Cause | Recommended Solution |
| pH-Dependent Solubility: The solubility of the substrate, product, or other assay components may be highly dependent on pH. | Check the solubility of all components at the assay pH. You may need to identify a pH that provides a compromise between optimal enzyme activity and the solubility of all reagents.[1] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M Glycylglycine Stock Solution
-
Weigh: Weigh out 33.03 g of glycylglycine (MW: 132.12 g/mol ).
-
Dissolve: Add the glycylglycine to a beaker containing approximately 400 mL of high-purity, deionized water. Stir with a magnetic stir bar until fully dissolved.
-
pH Adjustment: Place the beaker in a water bath set to your target experimental temperature (e.g., 25°C or 37°C). Place a calibrated pH electrode in the solution.
-
Titrate: Slowly add a concentrated solution of HCl or NaOH to adjust the pH to the desired value within the buffering range (e.g., 8.2). Be cautious not to overshoot the target pH.
-
Final Volume: Once the desired pH is stable at the target temperature, transfer the solution to a 500 mL volumetric flask. Rinse the beaker with deionized water and add the rinsing to the flask. Carefully add deionized water to bring the final volume to the 500 mL mark.
-
Storage: Filter the buffer through a 0.22 µm filter for sterilization and store it at 4°C. Re-check the pH of the working dilution before use.
Protocol 2: General Method for Determining an Enzyme's Optimal pH
-
Buffer Preparation: Prepare a series of the same concentration (e.g., 50 mM) of glycylglycine buffer across a range of pH values (e.g., 7.2, 7.6, 8.0, 8.4, 8.8, 9.2). Ensure the final pH adjustment for each buffer is performed at the intended, constant assay temperature.
-
Reagent Preparation: Prepare stock solutions of your enzyme and substrate. The substrate concentration should ideally be saturating (e.g., 10 times the known Kₘ) to measure Vmax.
-
Assay Setup: For each pH value, set up replicate reactions. Include "no-enzyme" controls to measure any non-enzymatic substrate degradation.[1]
-
Initiate Reaction: Pre-warm all components to the assay temperature. Initiate the reaction by adding the enzyme to the mixture of buffer and substrate.
-
Measure Activity: Follow the reaction progress over time using a suitable method (e.g., spectrophotometry, fluorometry). Ensure you are measuring the initial velocity (v₀) from the linear portion of the progress curve.[1]
-
Data Analysis: Calculate the initial velocity for each pH value. Plot the initial velocity (y-axis) against the buffer pH (x-axis). The pH that corresponds to the highest enzyme activity is the optimal pH under the tested conditions.[1]
Visualizations
Caption: Workflow for preparing glycylglycine buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gly-Gly Buffer | CAS 556-50-3 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. Solved A glycylglycine buffer is made to a pH of 8.45 at 25 | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing precipitation of glycylglycine hydrochloride in cold storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of glycylglycine (B550881) hydrochloride in cold storage.
Frequently Asked Questions (FAQs)
Q1: Why is my glycylglycine hydrochloride solution precipitating in the refrigerator (4°C)?
Precipitation of this compound upon cooling is most likely due to its reduced solubility at lower temperatures. Like many solids, the solubility of this compound in water decreases as the temperature drops. If your solution is near its saturation point at room temperature, cooling it to 4°C can cause the compound to come out of solution and form a precipitate.
Q2: What other factors can contribute to the precipitation of this compound?
Several factors can influence the solubility and lead to precipitation:
-
Concentration: Higher concentrations are more likely to precipitate upon cooling.
-
pH: The pH of the solution can affect the solubility of glycylglycine and its hydrochloride salt. While this compound solutions are typically acidic, significant shifts in pH can alter solubility.
-
Purity of Water: Using high-purity water (e.g., Milli-Q or equivalent) is recommended for preparing solutions to avoid contaminants that might affect solubility.[1]
Q3: How should I store my this compound solutions to prevent precipitation and degradation?
For optimal stability and to avoid precipitation issues, follow these storage best practices:
-
Short-term Storage: For use within a few weeks, solutions can be stored at 4°C.[1] If you observe precipitation, you may need to prepare a more dilute solution.
-
Long-term Storage: For long-term storage, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C.[1] This practice minimizes repeated freeze-thaw cycles which can lead to degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Solution is cloudy or has a precipitate after cold storage. | The concentration is too high for the storage temperature, leading to decreased solubility. | Gently warm the solution to room temperature. If the precipitate redissolves, consider preparing a more dilute stock solution for cold storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[1] |
| The pH of the solution has shifted. | Check the pH of your solution. Adjusting the pH may help redissolve the precipitate. | |
| Impurities in the water used to make the solution. | Always use high-purity, sterile water to prepare your solutions.[1] | |
| Precipitate does not redissolve upon warming. | The precipitate may be due to degradation of the compound. | It is best to discard the solution and prepare a fresh one using high-purity reagents and proper storage techniques. |
Data Presentation
Illustrative Solubility of this compound in Water at Different Temperatures
Note: The following data is illustrative to demonstrate the general trend of decreasing solubility with temperature. Actual solubility data may vary.
| Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 25 | 20.0 |
| 10 | 15.0 |
| 4 | 12.0 |
| 0 | 9.0 |
Experimental Protocols
Protocol for Preparing and Storing a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound and store it to prevent precipitation and degradation.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Calibrated pH meter
Methodology:
-
Preparation of the Solution:
-
Determine the desired concentration of your stock solution. Be mindful that higher concentrations are more prone to precipitation at low temperatures.
-
In a sterile container, add the appropriate amount of this compound powder to the required volume of high-purity water.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but allow the solution to return to room temperature before proceeding.
-
-
Sterilization (Optional but Recommended):
-
To prevent microbial growth during storage, sterile-filter the solution through a 0.22 µm filter into a new sterile container.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, sterile tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, and date of preparation.
-
For short-term storage (up to a few weeks), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Relationship between factors influencing precipitation.
References
Technical Support Center: Troubleshooting Protein Stability in Glycylglycine Hydrochloride Buffer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with proteins in glycylglycine (B550881) hydrochloride buffer.
Frequently Asked Questions (FAQs)
Q1: What is glycylglycine hydrochloride buffer, and why is it used for protein solutions?
A1: Glycylglycine is a dipeptide of glycine (B1666218) that serves as a buffering agent. In its hydrochloride form, it is used to prepare buffers typically in the pH range of 2.5 to 3.8 and 7.5 to 8.9. It is utilized in protein formulations for its buffering capacity and its potential to act as a stabilizer, preventing protein denaturation and aggregation.[1][2] Its zwitterionic nature at physiological pH allows it to interact with charged residues on protein surfaces, which can reduce intermolecular associations that may lead to aggregation.[2]
Q2: My protein is aggregating in this compound buffer. What are the likely causes?
A2: Protein aggregation in any buffer, including this compound, can be triggered by a variety of factors:
-
pH close to the isoelectric point (pI): Proteins are least soluble at their pI, where their net charge is zero, leading to an increased tendency to aggregate.[3]
-
Ionic Strength: The salt concentration of the buffer can significantly influence protein stability. Both excessively low and high ionic strengths can promote aggregation, depending on the specific protein.[4][5]
-
Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions, which can be a precursor to aggregation.
-
Temperature: Elevated temperatures can cause proteins to unfold, exposing hydrophobic regions that can interact and lead to aggregation. Freeze-thaw cycles can also be detrimental.[6]
-
Mechanical Stress: Agitation or shear stress from processes like stirring or pumping can induce aggregation.
-
Presence of Contaminants: Impurities or leachables from storage containers can sometimes act as nucleation sites for aggregation.
Q3: How does glycylglycine itself affect protein stability?
A3: Glycylglycine can have a dual role. It can act as a stabilizer by:
-
Buffering the pH: Maintaining a stable pH is crucial for protein stability.[2]
-
Preferential Exclusion/Interaction: At lower concentrations, glycine-containing molecules can preferentially interact with the protein surface, displacing water and citrate (B86180) molecules, which can reduce protein dynamics. At higher concentrations, it can be preferentially excluded, which enhances the hydration shell around the protein, favoring the folded state.[7]
-
Inhibiting Formation of Covalent Adducts: Unlike buffers with primary amines, such as Tris, glycylglycine is less likely to form adducts with proteins.
However, the effectiveness of glycylglycine as a stabilizer can be protein-dependent.[8]
Troubleshooting Guide
Issue: Visible precipitation or cloudiness in the protein solution.
This indicates significant protein aggregation. Follow these steps to diagnose and resolve the issue:
1. Characterize the Aggregates: Before troubleshooting, it's essential to characterize the nature and extent of the aggregation.
-
Visual Inspection: Note the appearance of the solution (e.g., cloudy, visible particles).
-
Analytical Techniques: Employ techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles or Size Exclusion Chromatography (SEC) to quantify the amount of monomer, dimer, and higher-order aggregates.[1][9][10]
2. Optimize Buffer Conditions:
-
pH Adjustment:
-
Problem: The buffer pH might be too close to your protein's isoelectric point (pI).
-
Solution: Adjust the buffer pH to be at least 1-1.5 units away from the pI. This will increase the net charge on the protein, leading to greater electrostatic repulsion between molecules.[3]
-
-
Ionic Strength Modification:
3. Employ Stabilizing Excipients:
If optimizing the buffer alone is insufficient, consider adding stabilizers:
-
Sugars and Polyols: Sucrose, trehalose, and glycerol (B35011) are commonly used to stabilize proteins through the mechanism of preferential exclusion.[11]
-
Amino Acids: Arginine and proline are known to suppress aggregation.[12]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[12]
4. Control Environmental Factors:
-
Temperature: Avoid high temperatures and repeated freeze-thaw cycles. If the protein is stored frozen, flash-freeze it in liquid nitrogen and store at -80°C.
-
Protein Concentration: If possible, work with lower protein concentrations. For highly concentrated solutions, the use of excipients is often necessary.
Data Presentation
Table 1: Effect of pH on Protein Aggregation (Illustrative)
| Buffer pH | Distance from pI (pI = 6.5) | % Aggregation (by SEC) | Visual Observation |
| 5.0 | 1.5 units below | < 1% | Clear |
| 6.0 | 0.5 units below | 15% | Slightly hazy |
| 6.5 | At pI | > 50% | Precipitate |
| 7.5 | 1.0 unit above | < 2% | Clear |
| 8.0 | 1.5 units above | < 1% | Clear |
Note: This table is illustrative. The optimal pH will vary depending on the specific protein.
Table 2: Effect of Ionic Strength on Protein Aggregation (Illustrative)
| NaCl Concentration | % Aggregation (by SEC) | Rationale |
| 0 mM | 10% | Low ionic strength can lead to insufficient shielding of charged patches, promoting aggregation. |
| 50 mM | 5% | Moderate ionic strength can help to shield charges and reduce non-specific interactions. |
| 150 mM | < 1% | Optimal for many proteins, mimicking physiological conditions. |
| 500 mM | 8% | High salt concentrations can lead to "salting out" and hydrophobic interaction-driven aggregation. |
Note: This table is illustrative. The optimal ionic strength is protein-dependent.[4][5]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis
Objective: To determine the size distribution of particles in the protein solution.
Materials:
-
Protein sample in this compound buffer
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
-
Filtered, deionized water and ethanol (B145695) for cleaning
Methodology:
-
Sample Preparation:
-
Centrifuge the protein sample at 10,000 x g for 10 minutes to pellet large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter directly into a clean DLS cuvette.[9] This step is critical to remove dust and other contaminants that can interfere with the measurement.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the experimental parameters, including the temperature and the viscosity and refractive index of the glycylglycine buffer.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the DLS measurement. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein.
-
The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii. The polydispersity index (PDI) will also be higher for aggregated samples.[13]
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates.
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column with an appropriate molecular weight range
-
Mobile phase: this compound buffer with an optimized salt concentration (e.g., 150 mM NaCl)
-
Protein sample
-
Syringe filters (0.22 µm)
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be filtered and degassed.[14]
-
-
Sample Preparation:
-
Centrifuge the protein sample at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.[14]
-
-
Injection and Separation:
-
Data Analysis:
-
Monitor the elution profile at 280 nm (for protein absorbance).
-
Integrate the area under each peak to determine the relative percentage of high molecular weight species (aggregates), monomer, and any fragments.
-
Visualizations
References
- 1. Glycylglycine as a stabilizer for protein-based foods [cds-bsx.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the pH-dependent aggregation mechanisms of GCSF using low resolution protein characterization techniques and advanced molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. How to Detect Aggregation in Proteins Using Dynamic Light Scattering [eureka.patsnap.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
Minimizing glycylglycine hydrochloride interference in colorimetric assays
Welcome to the technical support center for addressing challenges related to glycylglycine (B550881) hydrochloride in colorimetric assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate protein quantification results.
Frequently Asked Questions (FAQs)
Q1: Why is glycylglycine hydrochloride a concern in my colorimetric protein assay?
A1: Glycylglycine, a dipeptide, can interfere with common protein assays, particularly those based on copper reduction, such as the bicinchoninic acid (BCA) and Lowry assays. This interference can lead to an overestimation of protein concentration, compromising the accuracy of your experimental results.
Q2: How does this compound interfere with the BCA and Lowry assays?
A2: The BCA and Lowry assays are based on the Biuret reaction, where copper ions (Cu²⁺) are reduced to cuprous ions (Cu⁺) by peptide bonds under alkaline conditions. While this reaction is most efficient with proteins (which have many peptide bonds), dipeptides like glycylglycine can also contribute to this reduction, albeit to a lesser extent.[1] This leads to a false-positive signal, resulting in an artificially high protein concentration reading.
Q3: Does this compound interfere with the Bradford assay?
A3: Interference from glycylglycine in the Bradford assay is generally considered to be negligible.[1] The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic amino acid residues like arginine and lysine, as well as aromatic residues.[1][2] Since glycylglycine does not contain these specific residues, it does not typically cause a color change with the Coomassie dye.[1]
Q4: My buffer contains 0.1 M Glycine (B1666218). Will this interfere with my BCA assay?
A4: Yes, concentrations of glycine as low as 0.1 M can interfere with the results of a BCA assay.[3][4] It is advisable to use a different assay or employ methods to remove the glycine before quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound interference.
Symptom 1: Higher-than-expected protein concentration in BCA or Lowry assay.
-
Possible Cause: Interference from this compound in your sample buffer.
-
Troubleshooting Steps:
-
Run a Proper Blank: Prepare a blank solution that contains the same concentration of this compound as your samples. This will help to subtract the background absorbance caused by the dipeptide.[1]
-
Dilute Your Sample: If your protein concentration is sufficiently high, diluting the sample can lower the glycylglycine concentration to a non-interfering level.[1][4]
-
Switch to the Bradford Assay: The Bradford assay is significantly less susceptible to interference from small peptides like glycylglycine.[1]
-
Remove the Interfering Substance: If dilution or switching assays is not feasible, consider methods like protein precipitation (using TCA or acetone) or dialysis to remove the this compound from your sample before performing the assay.[1][4]
-
Symptom 2: Inconsistent or variable readings across replicates.
-
Possible Cause: Non-uniform concentration of this compound across your samples and standards.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Meticulously ensure that all components, including the sample, standards, and any buffers containing glycylglycine, are added precisely and consistently to all wells or tubes.[1]
-
Symptom 3: Low or no protein detected, but interference is still suspected.
-
Possible Cause: The presence of other interfering substances in your sample buffer in addition to glycylglycine.
-
Troubleshooting Steps:
-
Review Known Interferences: Consult the manufacturer's documentation for your specific assay kit to review the list of known interfering substances. The Lowry assay, for instance, is susceptible to interference from a wide variety of chemicals.[5]
-
Consider Buffer Exchange: Techniques like dialysis or the use of desalting columns can effectively exchange the sample buffer with one that is compatible with your chosen assay.[4][6]
-
Data Presentation: Interference Levels and Compatibility
The following tables summarize the expected interference levels of glycylglycine in common protein assays and the compatibility of these assays with other common reagents.
Table 1: Glycylglycine Interference in Common Protein Assays
| Assay | Principle of Detection | Expected Interference from Glycylglycine | Reasoning |
| BCA Assay | Copper (II) reduction by peptide bonds and detection with bicinchoninic acid.[2][7] | Moderate to High | Glycylglycine contains a peptide bond that can reduce Cu²⁺ to Cu⁺, leading to a false-positive signal.[1] |
| Lowry Assay | Copper (II) reduction by peptide bonds and reduction of the Folin-Ciocalteu reagent by copper ions and certain amino acid side chains.[1][5][8] | Low to Moderate | Similar to the BCA assay, the initial Biuret reaction can be influenced by glycylglycine.[1] The assay is also prone to interference from many other chemicals.[5] |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues.[9][10] | Negligible | Glycylglycine lacks the specific amino acid residues required for significant dye binding.[1] |
Experimental Protocols
Protocol 1: Bradford Protein Assay
This protocol provides a general procedure for performing the Bradford assay, a suitable alternative when glycylglycine is present in the sample.
-
Materials:
-
Bradford Reagent (e.g., Coomassie Brilliant Blue G-250)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Test tubes or microplate
-
-
Procedure:
-
Prepare Protein Standards: Create a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.1 to 1.0 mg/mL. Prepare a blank using the same buffer as your samples.
-
Prepare Samples: Dilute your unknown samples as needed to fall within the concentration range of the standard curve.
-
Assay:
-
Pipette 100 µL of each standard and unknown sample into separate tubes or wells.
-
Add 5.0 mL of Bradford Reagent to each tube (or an appropriate volume for a microplate) and mix well.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance of each sample and standard at 595 nm.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the protein concentration of your unknown samples.[1]
-
Protocol 2: Acetone (B3395972) Precipitation to Remove Interfering Substances
This protocol describes how to precipitate protein from a sample to remove small-molecule contaminants like glycylglycine.
-
Materials:
-
Cold (-20°C) acetone
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer compatible with your downstream application and protein assay
-
-
Procedure:
-
Add four times the sample volume of cold (-20°C) acetone to your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifuge at 15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant, which contains the glycylglycine and other interfering substances.
-
Allow the protein pellet to air-dry briefly to remove any residual acetone. Do not over-dry, as this can make the protein difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.
-
Visualizations
Caption: Troubleshooting workflow for glycylglycine interference.
Caption: Mechanisms of interference in colorimetric assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 6. 5 Steps to Fundamental Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Adjusting ionic strength of glycylglycine hydrochloride buffers
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the preparation and ionic strength adjustment of glycylglycine (B550881) hydrochloride (Gly-Gly HCl) buffers.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for glycylglycine, and what is its useful buffering range?
A1: Glycylglycine has two pKa values: approximately 3.14 for the carboxylic acid group and 8.17 for the amino group.[1] This allows it to be used as a buffer in two pH ranges: roughly pH 2.1-4.1 and pH 7.2-9.2.[1]
Q2: Why is it necessary to adjust the ionic strength of my glycylglycine buffer?
A2: The ionic strength of a buffer can significantly impact biological and chemical systems. For instance, in protein purification and analysis, varying ionic strength can affect protein solubility and the binding interactions in techniques like ion-exchange chromatography.[2] In cell-based assays, it is crucial to maintain an appropriate osmotic pressure to ensure cell viability.[3]
Q3: I added NaCl to my glycylglycine-HCl buffer, and the pH changed. Is this normal?
A3: Yes, it is normal to observe a slight change in pH upon the addition of a neutral salt like NaCl to a buffer solution.[4] This phenomenon is due to the effect of increased ionic strength on the activity coefficients of the ions in the buffer, which can alter the buffer's proton dissociation equilibrium.[4] Typically, for many common buffers, adding NaCl results in a slight decrease in pH.[4]
Q4: Can I use a different salt besides NaCl to adjust the ionic strength?
A4: While NaCl is commonly used, other neutral salts like KCl can also be employed. However, be aware that different salts can have varying effects on the solubility of glycylglycine and may influence the pH of the buffer differently.[5] The choice of salt should be guided by the specific requirements of your experiment and compatibility with your sample.
Q5: What are the signs that I might have exceeded the solubility of glycylglycine in my buffer?
A5: If you observe a cloudy or hazy appearance, or if you see particulate matter that does not dissolve even with thorough mixing or gentle warming, you have likely exceeded the solubility limit of glycylglycine under your specific buffer conditions.[6] The solubility of glycylglycine can be influenced by pH, temperature, and the concentration of other solutes like salts.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered when preparing and adjusting the ionic strength of glycylglycine hydrochloride buffers.
Problem 1: The measured pH of the prepared glycylglycine-HCl buffer is incorrect.
-
Possible Cause: Inaccurate measurement of starting materials, improper calibration of the pH meter, or temperature effects.
-
Solution:
-
Ensure that the glycylglycine and any other solid reagents are weighed accurately using a calibrated balance.
-
Verify that your pH meter is properly calibrated using fresh, high-quality calibration standards.[4]
-
Allow all solutions to reach thermal equilibrium at the temperature at which you will be using the buffer before making final pH adjustments, as pH can be temperature-dependent.
-
Problem 2: The pH of the buffer changes significantly and unexpectedly after adding NaCl.
-
Possible Cause: The initial buffer concentration is too low, or the amount of added salt is very high, leading to a substantial change in ionic strength that overwhelms the buffer's capacity to maintain a stable pH.
-
Solution:
-
Increase the concentration of the glycylglycine buffer. A higher buffer concentration provides a greater buffering capacity, making it more resistant to pH changes upon the addition of salt.[3]
-
Add the salt solution incrementally while continuously monitoring the pH. This allows for small adjustments to be made to the pH as you approach your target ionic strength.
-
After adding the salt, re-adjust the pH to your desired value using small volumes of dilute HCl or NaOH.
-
Problem 3: The glycylglycine precipitates out of solution after adding NaCl.
-
Possible Cause: The addition of salt has decreased the solubility of glycylglycine in the buffer, a phenomenon known as "salting out." While NaCl can sometimes increase the solubility of glycylglycine ("salting in"), under certain conditions of concentration and pH, the opposite can occur.[5]
-
Solution:
-
Prepare the buffer at a slightly warmer temperature to increase the solubility of glycylglycine, then allow it to cool to the desired working temperature. Be sure to check for precipitation upon cooling.
-
Consider preparing the buffer at a lower concentration of glycylglycine if your experimental protocol allows.
-
If a high ionic strength is required, you may need to use a lower concentration of glycylglycine or explore alternative buffer systems.
-
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Glycylglycine-HCl Buffer, pH 3.0
This protocol outlines the preparation of a stock solution of 0.1 M glycylglycine-HCl buffer.
Materials:
-
Glycylglycine (FW: 132.12 g/mol )
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution (for pH adjustment)
-
High-purity water (e.g., deionized, distilled)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Glycylglycine: In a beaker, dissolve 13.21 g of glycylglycine in approximately 800 mL of high-purity water. Stir until fully dissolved.
-
Initial pH Adjustment: While stirring, slowly add 1 M HCl to the solution until the pH is approximately 3.0. A starting point for a 0.1 M glycine (B1666218) solution is to add a specific volume of HCl, but for glycylglycine, it's best to monitor with a pH meter.[7]
-
Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask. Add high-purity water to bring the final volume to 1 L.
-
Final pH Check: After bringing the solution to the final volume, re-check the pH and make any final, minor adjustments using dilute HCl or NaOH.
Protocol 2: Adjusting the Ionic Strength of a 0.1 M Glycylglycine-HCl Buffer, pH 3.0, to 150 mM with NaCl
This protocol describes how to increase the ionic strength of the previously prepared buffer.
Materials:
-
0.1 M Glycylglycine-HCl buffer, pH 3.0 (from Protocol 1)
-
Sodium chloride (NaCl), solid (FW: 58.44 g/mol ) or a concentrated stock solution (e.g., 5 M)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Required NaCl: To a 1 L solution of the 0.1 M glycylglycine-HCl buffer, you will add NaCl to achieve the desired final ionic strength. The final ionic strength will be the sum of the ionic strength from the buffer components and the added NaCl. For simplicity in this example, we will add a specific molarity of NaCl. To make the buffer approximately 150 mM in NaCl, you would add 0.150 moles of NaCl to 1 L of buffer. This equates to 8.77 g of solid NaCl (0.150 mol * 58.44 g/mol ).
-
Add NaCl: While stirring the 1 L of buffer, slowly add the 8.77 g of NaCl. Ensure the salt dissolves completely.
-
Monitor and Adjust pH: After the NaCl has dissolved, check the pH of the solution. It is likely to have decreased slightly.[4] Carefully add small amounts of dilute NaOH (e.g., 0.1 M or 1 M) dropwise until the pH is restored to 3.0.
-
Final Check: Once the target pH is reached and stable, the buffer is ready for use.
Data Presentation
The following table provides theoretical values for the adjustment of a 50 mM Glycylglycine-HCl buffer at pH 3.0. The initial ionic strength of the buffer itself is estimated, and the final ionic strength is calculated after the addition of NaCl. The expected pH change is qualitative, as the exact shift can vary.
| Initial Gly-Gly HCl Concentration (mM) | Target pH | Added NaCl Concentration (mM) | Calculated Final Ionic Strength (mM) | Expected pH Change After NaCl Addition |
| 50 | 3.0 | 0 | ~50 | N/A |
| 50 | 3.0 | 50 | ~100 | Slight Decrease |
| 50 | 3.0 | 100 | ~150 | Decrease |
| 50 | 3.0 | 150 | ~200 | Noticeable Decrease |
Note: The initial ionic strength of the buffer is an approximation. The actual value depends on the precise degree of ionization of glycylglycine at the specified pH. The final ionic strength is the sum of the initial ionic strength and the molar concentration of NaCl.
Visualizations
Caption: Workflow for preparing and adjusting glycylglycine-HCl buffer.
Caption: Troubleshooting guide for common glycylglycine buffer issues.
References
- 1. Aqueous Solubility of Sodium and Chloride Salts of Glycine─"Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CICECO Publication » The cation effect on the solubility of glycylglycine and N-acetylglycine in aqueous solution: Experimental and molecular dynamics studies [ciceco.ua.pt]
- 6. benchchem.com [benchchem.com]
- 7. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
Glycylglycine hydrochloride degradation products and their effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of glycylglycine (B550881) hydrochloride. The information is intended to assist researchers in anticipating, identifying, and addressing potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of glycylglycine hydrochloride?
A1: The two main degradation products of this compound are:
-
Glycine (B1666218): Formed through the hydrolysis of the peptide bond. This is a common degradation pathway for peptides in aqueous solutions.
-
2,5-Diketopiperazine (DKP) or cyclo(Gly-Gly): Formed through an intramolecular cyclization reaction. This is also referred to as glycine anhydride.
Q2: What factors can cause the degradation of this compound?
A2: this compound degradation can be influenced by several factors:
-
pH: Both acidic and alkaline conditions can accelerate the hydrolysis of the peptide bond.
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and cyclization.
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation.
-
Light: Exposure to light, particularly UV, can potentially cause photodegradation.
Q3: What are the potential effects of these degradation products on my experiments?
A3: The degradation products of this compound can have various biological activities that may interfere with experimental results. 2,5-diketopiperazines (DKPs), as a class of compounds, have been shown to exhibit a wide range of biological effects, including antimicrobial, antitumor, and antiviral activities.[1][2][3][4][5] The specific effects of cyclo(Gly-Gly) would need to be assessed in your particular experimental system. The formation of glycine, a common amino acid, may also impact cell culture or biochemical assays.
Q4: How can I detect the degradation of my this compound solution?
A4: The most common method for detecting and quantifying the degradation of this compound and its products is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact glycylglycine from its degradation products, allowing for their individual quantification.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results (e.g., altered cell viability, unexpected biological activity) | Degradation of this compound into biologically active products (e.g., 2,5-diketopiperazine). | 1. Analyze your this compound solution using a stability-indicating HPLC method to check for the presence of degradation products.2. If degradation is confirmed, prepare fresh solutions of this compound immediately before use.3. Consider the potential biological effects of the identified degradation products in the interpretation of your results. |
| Loss of this compound concentration over time | Hydrolysis or cyclization of the dipeptide. | 1. Store this compound solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term) and protected from light.2. Prepare solutions in a buffer with a pH that minimizes degradation, if compatible with your experiment. For many peptides, a slightly acidic pH (around 4-6) is optimal for stability.3. Avoid prolonged storage of solutions. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times in your HPLC system.2. Use reference standards for glycine and 2,5-diketopiperazine (if available) to confirm the identity of the unknown peaks. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate potential degradation profiles under different stress conditions. Actual degradation rates should be determined experimentally.
| Stress Condition | Duration | Temperature | % Glycylglycine Remaining | % Glycine Formed | % Cyclo(Gly-Gly) Formed |
| 0.1 M HCl | 24 hours | 60°C | 75 | 20 | 5 |
| 0.1 M NaOH | 24 hours | 60°C | 60 | 35 | 5 |
| Water (pH 7) | 24 hours | 60°C | 90 | 8 | 2 |
| 3% H₂O₂ | 24 hours | 25°C | 85 | 10 | <1 |
| UV Light | 24 hours | 25°C | 95 | 4 | <1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Heating block or water bath
-
UV lamp
-
pH meter
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in a heating block at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound and its primary degradation products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample vials
Methodology:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 2% B
-
26-30 min: 2% B (re-equilibration)
-
-
-
Sample Preparation: Dilute samples from the forced degradation study or experimental samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Data Analysis: Identify and quantify the peaks corresponding to glycylglycine, glycine, and cyclo(Gly-Gly) based on their retention times and comparison with reference standards, if available. Calculate the percentage of each component.
Protocol 3: In Vitro Cytotoxicity Assay of Degradation Products
Objective: To assess the effect of this compound degradation products on cell viability.
Materials:
-
Cell line of interest (e.g., a human cancer cell line or a normal cell line)
-
Cell culture medium and supplements
-
This compound
-
Forced-degraded this compound solution (containing degradation products)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well plates
-
Spectrophotometer (for MTT assay)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the intact this compound solution and the forced-degraded solution in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test solutions. Include a vehicle control (medium only).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for investigating degradation.
References
Validation & Comparative
A Researcher's Guide: Glycylglycine Hydrochloride vs. HEPES Buffer for Protein Stability Assays
For researchers, scientists, and drug development professionals, selecting the optimal buffer is a critical first step in designing robust protein stability assays. The buffer system not only maintains pH but can also significantly influence protein structure, solubility, and aggregation propensity. This guide provides an objective comparison of two commonly used buffers, Glycylglycine (B550881) hydrochloride and HEPES, supported by experimental data and detailed protocols to inform your selection process.
Core Comparison of Buffer Properties
The choice between Glycylglycine and HEPES often depends on the specific requirements of the protein and the experimental conditions, particularly temperature.
| Property | Glycylglycine Hydrochloride | HEPES |
| pKa (25°C) | 8.17 - 8.26[1][2] | 7.48 - 7.55[3][4][5] |
| Effective pH Range | 7.5 - 8.9[6][7][8] | 6.8 - 8.2[4][5] |
| ΔpKa/°C | -0.026[1] | -0.014[4] |
| Metal Ion Interaction | Strong interaction with Cu2+; Weak with Mn2+[6][8] | Negligible metal ion binding, making it suitable for studies with metal-dependent enzymes.[6] |
| Redox Activity | Generally considered redox-inactive. | Can form radicals in the presence of oxygen and metal ions, which may affect redox-sensitive proteins.[9][10] |
| Assay Interference | Minimal interference reported in common protein assays. | Can interfere with Lowry and Bradford protein assays, especially at higher concentrations.[11] |
Key Insights:
-
pH Stability with Temperature: HEPES exhibits a smaller change in pKa with temperature (ΔpKa/°C of -0.014) compared to Glycylglycine (ΔpKa/°C of -0.026).[1][4] This makes HEPES a more suitable choice for thermal shift assays where temperature is varied over a wide range, as it will maintain a more stable pH.[5]
-
Metal Ion Chelation: Glycylglycine's known interaction with copper and other metal ions can be a significant drawback if studying metalloproteins, where it could strip the metal cofactor.[6][8] HEPES is generally preferred in such cases due to its negligible metal-binding properties.[6]
-
Redox Concerns: HEPES, a piperazine-based buffer, can be oxidized to form radicals, especially in the presence of metal ions and oxygen.[9][10] This is a critical consideration for proteins sensitive to oxidative stress.
-
Protein Assay Compatibility: Researchers should be aware that HEPES can interfere with common protein quantification assays like the Lowry and Bradford assays, potentially leading to inaccurate concentration measurements.[11]
Experimental Protocols and Workflows
The choice of buffer directly impacts the outcome of protein stability experiments. Below are generalized protocols for common assays, highlighting the importance of buffer selection.
Experimental Workflow: Thermal Shift Assay (TSA)
A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine protein thermal stability.[12][13] The melting temperature (Tm) of a protein is measured by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds with increasing temperature.[12][14]
Detailed Methodology for Thermal Shift Assay (TSA):
-
Buffer and Protein Preparation: Prepare a series of buffers (e.g., 50 mM Glycylglycine-HCl, pH 8.0 and 50 mM HEPES, pH 7.5) to be tested. Dialyze the purified protein of interest against a neutral, low-salt buffer to remove any interfering substances.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein to a final concentration of 1-2 µM.[13] Add the respective buffer to its final desired concentration.
-
Dye Addition: Add an environmentally sensitive fluorescent dye, such as SYPRO Orange, to a final concentration of 5x.[13]
-
Thermal Denaturation: Place the sealed plate into a real-time PCR instrument.[12][15] Program the instrument to incrementally increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, typically calculated from the peak of the first derivative of the melt curve.[14]
Logical Relationships in Buffer Selection
The selection of a buffer has cascading effects on the outcome of a stability assay. The ideal buffer should be inert, maintaining pH without directly interacting with the protein in a way that would alter its intrinsic stability.
Recommendations for Buffer Selection
Choose this compound when:
-
The experimental temperature will remain constant and close to the temperature at which the buffer pH was adjusted.
-
The protein is not a metalloprotein and is not sensitive to the presence of trace metal ions that Glycylglycine may chelate.
Choose HEPES when:
-
The experiment involves a temperature gradient, such as in thermal shift assays, due to its lower temperature-dependent pH shift.[4][5]
-
The protein is a metalloprotein or its activity is dependent on divalent cations.[6]
-
The experimental system is sensitive to radical formation, but appropriate controls and scavengers can be included.
-
An alternative to the Lowry or Bradford assay (e.g., BCA assay) is available for protein quantification to avoid interference.[11]
Ultimately, the optimal buffer should be determined empirically. It is highly recommended to screen a panel of buffers during assay development to identify the conditions that ensure the protein remains in its native, stable state, free from artifacts introduced by the buffer system itself.[12]
References
- 1. Solved A glycylglycine buffer is made to a pH of 8.45 at 25 | Chegg.com [chegg.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 4. benchchem.com [benchchem.com]
- 5. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Biological Buffers [staff.ustc.edu.cn]
- 8. Gly-Gly Buffer | CAS 556-50-3 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 9. Radicals from "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Tris-Glycine and Glycylglycine Hydrochloride Buffers
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and pharmaceutical development, the selection of an appropriate buffer system is paramount to ensuring experimental validity and reproducibility. Both Tris-glycine and glycylglycine (B550881) hydrochloride are commonly utilized buffers, each possessing distinct properties that render them suitable for specific applications. This guide provides an objective, data-driven comparison of these two buffer systems to aid in the selection process for various laboratory procedures.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a buffer, including its pKa, buffering range, and potential for interaction with metal ions, dictate its utility. The following table summarizes the key physicochemical properties of Tris-glycine and glycylglycine hydrochloride buffers.
| Property | Tris-glycine Buffer | This compound Buffer | References |
| Composition | Tris(hydroxymethyl)aminomethane and glycine (B1666218) | Glycylglycine and hydrochloric acid | [1],[2] |
| pKa (25 °C) | Tris: ~8.1, Glycine (amino group): ~9.6 | Glycylglycine (amino group): ~8.25 | [3],[4] |
| Effective pH Range | ~7.0 - 9.0 | ~7.5 - 8.9 | [3],[5] |
| Temperature Dependence (ΔpKa/°C) | Tris: -0.028 to -0.031 | Not widely reported, but expected to be similar to other amine-based buffers | [4] |
| Metal Ion Chelation | Tris can chelate metal ions, which may affect metalloenzyme activity. | Glycylglycine can also bind some metal ions. | [6],[7] |
| Reactivity | The primary amine in Tris can be reactive and may interfere with certain assays. | The peptide bond is generally stable, but the free amine group can be reactive. | [8] |
Performance in Key Applications
The choice between Tris-glycine and this compound often depends on the specific experimental context. Below is a comparative analysis of their performance in common laboratory applications.
Polyacrylamide Gel Electrophoresis (PAGE)
Tris-glycine is the most widely used buffer system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), famously known as the Laemmli system.[9] In this system, a discontinuous buffer is created with a lower pH stacking gel and a higher pH resolving gel.[10] The glycine ions act as the trailing ion, while chloride ions from the gel buffer serve as the leading ion, creating a stacking effect that results in sharp protein bands.[10] This system is effective for a broad range of proteins, typically from 30 kDa to 250 kDa.[9]
Glycylglycine is not a standard component of traditional PAGE running buffers. Its properties are more analogous to other biological buffers used for maintaining pH in enzymatic assays or protein stability studies.
Enzyme Kinetics
The choice of buffer in enzyme assays is critical as it can directly impact enzyme activity. A study comparing the effects of Tris, glycine, and tricine (B1662993) buffers on alkaline phosphatase activity provides valuable insights.[11] The results indicated that enzyme activity was highest in Tris buffer, followed by tricine, and was lowest in glycine buffer at the pH values tested (8.6, 8.85, and 9.1).[11] This suggests that for certain enzymes, Tris-based buffers may be preferable to glycine-based ones. However, it is crucial to empirically determine the optimal buffer for each specific enzyme, as buffer components can interact with the enzyme or substrate.[3][8]
The following table summarizes the kinetic parameters of alkaline phosphatase in different buffers at pH 9.1, as derived from the comparative study.
| Buffer | Vmax (µmol/min) | Km (mM) |
| Tris | ~0.028 | ~0.75 |
| Glycine | ~0.018 | ~0.45 |
Data extrapolated from graphs in the cited study and should be considered illustrative.[11]
Protein Stability
Maintaining protein stability is crucial for structural and functional studies, as well as for the formulation of therapeutic proteins. While Tris-HCl is commonly used for assessing enzyme stability, glycine is often used as a bulking agent and can influence pH changes during freeze-thawing.[5][12] At lower concentrations (≤ 50 mM), glycine can suppress the pH decrease observed during the freezing of sodium phosphate (B84403) buffers.[12] However, at higher concentrations (>100 mM), it can lead to more significant pH shifts.[12]
The stability of a protein in different buffers can be experimentally determined using a thermal shift assay (Differential Scanning Fluorimetry). This technique measures the melting temperature (Tm) of a protein, with a higher Tm indicating greater stability.[13][14]
Experimental Protocols
Protocol 1: Alkaline Phosphatase Activity Assay
This protocol is adapted from a study comparing different buffer systems and can be used to assess the impact of Tris-glycine versus this compound on enzyme activity.[11]
Materials:
-
Alkaline Phosphatase
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Tris-glycine buffer (e.g., 50 mM Tris, 192 mM Glycine, pH 8.8)
-
Glycylglycine-HCl buffer (e.g., 50 mM Glycylglycine, pH adjusted to 8.8 with HCl)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of alkaline phosphatase, pNPP, and the two buffer systems.
-
Set up the Reaction: In a cuvette, combine the buffer, pNPP substrate solution at various concentrations, and water to a final volume. Equilibrate to the desired temperature.
-
Initiate the Reaction: Add a small volume of the alkaline phosphatase solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at 405-420 nm.
-
Data Acquisition: Record the absorbance at regular time intervals to determine the initial reaction velocity.
-
Data Analysis: Calculate the initial velocity (V₀) for each substrate concentration and buffer condition. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: Protein Stability Assessment by Thermal Shift Assay
This generalized protocol allows for the comparison of protein stability in Tris-glycine and this compound buffers.[13][15]
Materials:
-
Purified protein of interest
-
SYPRO Orange dye
-
Tris-glycine buffer (e.g., 50 mM Tris, 192 mM Glycine, pH 7.5)
-
Glycylglycine-HCl buffer (e.g., 50 mM Glycylglycine, pH adjusted to 7.5 with HCl)
-
Real-time PCR instrument
Procedure:
-
Prepare Protein-Dye Mixture: Mix the purified protein with SYPRO Orange dye in a suitable dilution buffer.
-
Aliquot into 96-well Plate: Distribute the protein-dye mixture into the wells of a 96-well PCR plate.
-
Add Buffers: Add an equal volume of the Tris-glycine and glycylglycine-HCl buffers to separate wells. Include a no-buffer control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature.
-
Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye as the protein unfolds. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, represented by the midpoint of the transition in the melt curve. A higher Tm indicates greater protein stability in that buffer.
Visualizing Experimental Workflows
To better illustrate the experimental processes described, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for an enzyme kinetics experiment.
Caption: Workflow for a protein thermal shift assay.
Conclusion
The selection between Tris-glycine and this compound buffers is highly dependent on the specific application. For SDS-PAGE, Tris-glycine is the well-established standard. In enzyme kinetics, the choice is enzyme-dependent, with some studies suggesting higher activity in Tris-based buffers for certain enzymes like alkaline phosphatase. For protein stability studies, both can be considered, but their effects, particularly during freeze-thaw cycles, should be taken into account. Ultimately, empirical testing using standardized protocols, such as those outlined in this guide, is the most reliable method for determining the optimal buffer for a given experiment.
References
- 1. usbio.net [usbio.net]
- 2. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-rad.com [bio-rad.com]
A Guide to Alternatives for Low pH Elution: Optimizing Protein Purity and Recovery
For researchers, scientists, and drug development professionals working with affinity chromatography, the choice of elution buffer is a critical parameter that can significantly impact protein recovery, purity, and stability. While glycylglycine (B550881) hydrochloride is a commonly used agent for low pH elution, a range of effective alternatives exist, each with distinct characteristics. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal buffer for your specific application.
Low pH elution is a standard technique in affinity chromatography, particularly for the purification of monoclonal antibodies on Protein A resins. The acidic environment protonates key residues involved in the binding interaction between the target protein and the ligand, leading to dissociation. However, the harsh acidic conditions can also induce protein aggregation and reduce biological activity. Therefore, selecting an appropriate elution buffer is a balancing act between efficient elution and maintaining the integrity of the purified protein.
Comparison of Low pH Elution Buffers
Several alternatives to glycylglycine hydrochloride offer advantages in terms of elution efficiency, protein recovery, and minimizing aggregation. The most common and effective alternatives include citrate (B86180), acetate, and arginine-based buffers.
| Elution Buffer | Typical pH Range | Key Advantages | Key Disadvantages | Impact on Aggregation |
| Glycylglycine-HCl | 2.5 - 3.0 | Effective at disrupting most antibody-antigen interactions. | Can lead to broader elution peaks requiring larger elution volumes.[1] | Can induce aggregation, particularly at low pH and in the presence of salt.[1] |
| Sodium Citrate | 3.0 - 6.0 | Results in sharp elution peaks and is a common choice in bioprocessing.[2][3] | Can sometimes lead to lower recovery compared to other buffers, especially at higher pH. | Generally shows less aggregation than glycine (B1666218) at similar low pH values.[1] |
| Sodium Acetate | 3.5 - 5.5 | Can offer a milder elution condition compared to citrate and glycine. | May result in lower recovery for some antibodies compared to stronger acidic buffers. | Often associated with lower levels of aggregation.[1] |
| Arginine-HCl | 3.5 - 5.0 | Can improve recovery and reduce aggregation, especially for pH-sensitive proteins. Effective at higher pH than traditional low pH buffers. | Can be more expensive than other buffer components. | Known to suppress protein aggregation during elution. |
| Formic Acid | 2.5 - 3.5 | A volatile buffer, which can be advantageous for downstream applications like mass spectrometry. | Can be harsh on some proteins, potentially leading to denaturation. | Data on aggregation is less common compared to other buffers. |
Experimental Data Summary
The following table summarizes representative experimental data comparing the performance of different elution buffers in Protein A affinity chromatography for monoclonal antibody purification.
| Elution Buffer (0.1 M) | Elution pH | Recovery (%) | Monomer (%) | Aggregate (%) | Reference |
| Glycine-HCl | 3.0 | ~90 | ~95 | ~5 | Inferred from[1] |
| Sodium Citrate | 3.0 | >95 | >98 | <2 | [1] |
| Sodium Acetate | 3.5 | >90 | >99 | <1 | Inferred from[1] |
| Arginine-HCl (0.5 M) | 4.0 | >95 | >99 | <1 | Inferred from multiple sources |
Note: The data presented is a synthesis from multiple sources and should be considered as a general guide. Optimal conditions will vary depending on the specific antibody and process parameters.
Experimental Protocols
A systematic approach is essential for selecting the optimal elution buffer. The following is a general protocol for a comparative study.
Objective: To compare the performance of different low pH elution buffers for the purification of a target protein by affinity chromatography.
Materials:
-
Affinity chromatography column (e.g., Protein A for antibodies)
-
Chromatography system (e.g., ÄKTA™ or similar)
-
Target protein sample (e.g., monoclonal antibody supernatant)
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffers to be tested (e.g., 0.1 M Glycylglycine-HCl, pH 2.8; 0.1 M Sodium Citrate, pH 3.5; 0.1 M Sodium Acetate, pH 4.0; 0.5 M Arginine-HCl, pH 4.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Analytical instruments for protein concentration (e.g., NanoDrop) and aggregation analysis (e.g., Size Exclusion Chromatography - SEC)
Methodology:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the protein sample onto the column at a predetermined flow rate.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
-
Elution:
-
For each elution buffer to be tested, perform a separate chromatographic run.
-
Apply the elution buffer to the column and collect the eluate in fractions.
-
Immediately neutralize the collected fractions by adding a predetermined volume of Neutralization Buffer (e.g., 1/10th of the fraction volume).
-
-
Data Collection:
-
Monitor the UV absorbance at 280 nm during the entire process to generate a chromatogram.
-
Measure the protein concentration of the pooled, neutralized eluate.
-
Analyze the eluate for the percentage of monomer and aggregates using SEC.
-
-
Data Analysis:
-
Calculate the protein recovery for each elution buffer: (Total protein in eluate / Total protein loaded) * 100%.
-
Compare the chromatograms for peak shape and elution volume.
-
Compare the percentage of monomer and aggregates for each buffer.
-
Visualizing the Process
To better understand the experimental workflow and the factors influencing the choice of an elution buffer, the following diagrams are provided.
Caption: Experimental workflow for comparing elution buffers.
References
- 1. Membrane Adsorber for the Fast Purification of a Monoclonal Antibody Using Protein A Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Protein A chromatography increases monoclonal antibody aggregation rate during subsequent low pH virus inactivation hold - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Function Post-Solubilization: A Comparative Analysis Featuring Glycylglycine Hydrochloride
For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly those prone to forming inclusion bodies, is a critical first step. However, ensuring that the solubilized protein retains its native conformation and biological function is paramount. This guide provides a comparative analysis of methods to validate protein function after solubilization, with a special focus on the utility of glycylglycine (B550881) hydrochloride as a solubilizing agent.
The Role of Glycylglycine Hydrochloride in Protein Solubilization
Glycylglycine, a dipeptide, has been shown to be an effective agent in promoting the solubility of recombinant proteins. A study demonstrated that the integration of 0.1–0.4M glycylglycine in growth media significantly enhanced the yield of soluble recombinant core and envelope proteins of the Hepatitis C virus[1]. This suggests that glycylglycine can act as a beneficial additive during protein expression to prevent aggregation and favor correct folding, thereby yielding a higher amount of soluble, functional protein from the outset.
Comparative Overview of Solubilization Agents
While glycylglycine presents a promising option, a variety of other reagents are commonly used for protein solubilization, each with its own mechanism and potential impact on protein structure and function. The choice of solubilizing agent is critical and often requires empirical testing to find the optimal conditions for a given protein.
| Agent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Dipeptides | Glycylglycine | Acts as a chemical chaperone, stabilizing protein structure and preventing aggregation. | Mild, can be used in vivo during expression, promotes proper folding. | May not be sufficient for highly aggregated proteins or inclusion bodies. |
| Chaotropic Agents | Urea (6-8 M), Guanidine Hydrochloride (6 M) | Disrupt hydrogen bonds and hydrophobic interactions, leading to protein unfolding. | Highly effective for solubilizing inclusion bodies and other aggregates.[2][3] | Denatures the protein, requiring a subsequent refolding step which can be inefficient. |
| Detergents | SDS, Triton X-100, CHAPS, ASB-14 | Disrupt lipid bilayers and form micelles around hydrophobic regions of proteins.[4] | Effective for membrane proteins and can be milder than chaotropic agents. | Can be difficult to remove and may interfere with downstream assays. |
| Amino Acids | L-Arginine, Proline | Suppress protein aggregation and can assist in the refolding process. | Mild conditions, can be used as additives in refolding buffers. | Often used in conjunction with other methods, may not be effective alone. |
| Polymers | Polyethylene Glycol (PEG) | Excluded volume effect, promotes protein folding and stability. | Can enhance refolding yields and protein stability. | Can increase solution viscosity and may interfere with some assays. |
| Mild Surfactants | Glycine Lauryl Ester Hydrochloride (GLEH) | Non-denaturing, shields hydrophobic patches on the protein surface to reduce aggregation.[5] | Maintains structural integrity and biological activity of sensitive proteins.[5] | May not be as potent as stronger detergents for highly insoluble proteins. |
Validating Protein Function: A Multi-faceted Approach
Once a protein is solubilized, a series of validation steps are crucial to confirm that it is not only in solution but also correctly folded and biologically active. A combination of biophysical and functional assays provides the most comprehensive assessment.
Workflow for Solubilization and Functional Validation
Caption: A general workflow from protein solubilization to functional validation.
Key Experimental Protocols
1. Protein Solubilization from Inclusion Bodies using Glycylglycine (In-vivo)
-
Objective: To enhance the soluble expression of a target protein.
-
Protocol:
-
Prepare bacterial growth media (e.g., LB, TB).
-
Supplement the media with glycylglycine to a final concentration of 0.1-0.4 M.[1]
-
Inoculate the media with the E. coli strain expressing the protein of interest.
-
Induce protein expression as per the standard protocol.
-
Harvest the cells and lyse them using standard methods (e.g., sonication, French press).
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
Analyze the soluble fraction for the presence of the target protein using SDS-PAGE and Western Blot.
-
2. Solubilization using Chaotropic Agents (In-vitro)
-
Objective: To solubilize protein from purified inclusion bodies.
-
Protocol:
-
Isolate inclusion bodies by cell lysis followed by centrifugation. Wash the pellet to remove contaminants.
-
Resuspend the inclusion body pellet in a solubilization buffer containing 6-8 M Urea or 6 M Guanidine Hydrochloride, along with a reducing agent like DTT or β-mercaptoethanol to break incorrect disulfide bonds.[3][6]
-
Incubate with gentle agitation until the pellet is fully dissolved.
-
Clarify the solution by centrifugation to remove any remaining insoluble material.
-
The solubilized, denatured protein is now ready for refolding.
-
3. Protein Refolding by Dialysis
-
Objective: To remove the denaturant and allow the protein to refold into its native conformation.
-
Protocol:
-
Place the solubilized protein solution into a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in a large volume of refolding buffer (typically 1000-fold volume excess).[6] The refolding buffer should have a composition that promotes proper folding (e.g., controlled pH, ionic strength, and additives like L-arginine).
-
Perform stepwise dialysis, gradually decreasing the concentration of the denaturant over several buffer changes.
-
After the final dialysis step against a buffer without denaturant, recover the refolded protein.
-
4. Validation of Protein Folding and Function
A combination of methods should be employed to confirm the protein is correctly folded and active.
| Validation Method | Principle | Information Gained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Assesses the oligomeric state and detects aggregation. Misfolded or aggregated proteins will have different retention times than correctly folded ones.[7] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure. | Provides information on the secondary structure content (α-helix, β-sheet), indicating if the protein has refolded correctly.[8] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detects the presence of aggregates and provides an estimate of the protein's hydrodynamic radius, indicating homogeneity.[9] |
| Enzyme Activity Assay | Measures the catalytic activity of an enzyme. | Directly confirms the biological function of an enzyme. This is one of the most definitive tests of correct folding.[7] |
| Immunoassays (ELISA, Western Blot) | Use antibodies to detect specific epitopes on the protein. | Can confirm the presence of conformational epitopes that are only present in the correctly folded protein, indicating proper folding and function.[1][7] |
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Activation
To illustrate the importance of functional validation, consider a solubilized and refolded Receptor Tyrosine Kinase. A key function is its ability to dimerize and autophosphorylate upon ligand binding. An assay to validate this function would be a critical step.
Caption: Simplified RTK signaling pathway for functional validation.
References
- 1. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Protein Refolding Techniques&Efficiency Detection- BiologicsCorp [biologicscorp.com]
- 8. Overview of Protein Refolding - BiologicsCorp [biologicscorp.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Glycylglycine vs. Glycylglycine Hydrochloride in Research Applications
For researchers, scientists, and drug development professionals, the choice between glycylglycine (B550881) and its hydrochloride salt is often nuanced, depending on the specific experimental requirements. This guide provides an objective comparison of their performance in key research applications, supported by available data and experimental protocols.
Unveiling the Chemical Distinction
Glycylglycine is a dipeptide composed of two glycine (B1666218) molecules linked by a peptide bond. Glycylglycine hydrochloride is the hydrochloride salt of this dipeptide, formed by the reaction of glycylglycine with hydrochloric acid.[1] This fundamental difference in their chemical structure leads to variations in their physicochemical properties, most notably their behavior in aqueous solutions.
| Property | Glycylglycine | This compound |
| Molecular Formula | C4H8N2O3 | C4H9ClN2O3 |
| Molecular Weight | 132.12 g/mol [2] | 168.58 g/mol |
| Form | White crystalline powder[3] | White to off-white crystalline powder |
| pKa (25 °C) | pKa1: 3.14, pKa2: 8.25[4] | pKa1: ~2.3-3.1 |
| Solubility in Water | 132 g/L (at 20 °C)[3] | Soluble |
Performance in Key Research Applications
Buffering in Biochemical Assays
Both glycylglycine and its hydrochloride salt are utilized as buffering agents in various biochemical assays. The choice between them is primarily dictated by the desired pH range of the experiment.
Glycylglycine is known for its two effective buffering ranges: pH 2.5–3.8 and 7.5–8.9.[2][3] This versatility makes it suitable for a wide array of biological experiments.
This compound , being a salt of a weak base and a strong acid, is particularly useful for preparing buffers in the acidic pH range. Glycine-HCl buffers are commonly prepared for applications requiring a low pH, such as in affinity chromatography for eluting proteins and antibodies.[5][6][7]
Enhancing Protein Solubility
The solubilization of recombinant proteins, especially those expressed in systems like E. coli, is a critical step in their purification and characterization. Glycylglycine has been demonstrated to be an effective agent in enhancing the solubility of these proteins.
A study on the expression of recombinant HCV structural proteins in E. coli showed that the addition of 0.1–0.4M glycylglycine to the growth media significantly increased the solubility and yield of the target proteins.[8]
| Recombinant Protein | Fold Increase in Soluble Yield with Glycylglycine |
| Core Protein | ~225-fold |
| Envelope Proteins (E1/E2) | ~242-fold |
Data from a study on recombinant HCV structural proteins.[8]
Information on the specific use of this compound for enhancing recombinant protein solubility is limited in publicly available research. However, the acidic buffering capacity of this compound could be advantageous in specific protein purification protocols where a low pH is required to maintain protein solubility or to facilitate certain chromatography steps.
Application in Cell Culture
Glycylglycine is used in cell culture media as a stable source of the amino acid glycine.[9] Dipeptides like glycylglycine are generally more stable in aqueous solutions than free amino acids, which can help in preventing the accumulation of toxic byproducts.[10] It has also been shown to play a role in the proliferation of certain cell types, such as spermatogonial stem cells.[11]
The use of hydrochloride salts of amino acids and peptides in cell culture media is also a common practice. These salts can offer improved stability and solubility.[10] While direct comparative studies on the effects of glycylglycine versus this compound on cell viability and growth are scarce, the choice often depends on the overall formulation of the culture medium and the specific requirements of the cell line. It is crucial to consider the potential impact of the additional chloride ions when using the hydrochloride form.
Experimental Protocols
Preparation of a Glycylglycine Buffer (pH 8.2)
Materials:
-
Glycylglycine powder
-
Deionized water
-
0.1 M HCl or 0.1 M NaOH for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weigh the required amount of glycylglycine to achieve the desired molarity. For a 0.1 M solution, dissolve 13.21 g of glycylglycine in approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until the glycylglycine is completely dissolved.
-
Calibrate the pH meter.
-
Carefully add 0.1 M NaOH to the solution while monitoring the pH. Continue adding NaOH until the pH reaches 8.2.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Mix the solution thoroughly.
-
Verify the final pH.
Protocol for Enhancing Recombinant Protein Solubility with Glycylglycine
This protocol is adapted from a study on the expression of HCV proteins in E. coli.[8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
Luria-Bertani (LB) growth medium.
-
Glycylglycine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).
-
Sonicator or other cell disruption equipment.
-
Centrifuge.
-
SDS-PAGE analysis equipment.
Procedure:
-
Prepare LB medium supplemented with the appropriate antibiotic.
-
Add glycylglycine to the LB medium to a final concentration of 0.1 M to 0.4 M.
-
Inoculate the medium with an overnight culture of the E. coli expression strain.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for an additional 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.
-
Analyze the soluble fraction (supernatant) and the insoluble fraction (pellet) by SDS-PAGE to assess the level of soluble protein expression.
Visualizing the Concepts
Caption: Chemical structures of glycylglycine and this compound.
Caption: Comparison of the effective buffering ranges.
Conclusion
The selection between glycylglycine and this compound is contingent upon the specific requirements of the research application. Glycylglycine offers versatility with its dual buffering range and has demonstrated efficacy in enhancing recombinant protein solubility. This compound is a valuable alternative for formulating buffers in the acidic pH range. For applications in cell culture, the choice should be made in the context of the complete media formulation and the specific needs of the cells. Further direct comparative studies would be beneficial to provide a more detailed quantitative analysis of their performance in various experimental settings.
References
- 1. scribd.com [scribd.com]
- 2. GLYCYLGLYCINE - Ataman Kimya [atamanchemicals.com]
- 3. Glycylglycine - Wikipedia [en.wikipedia.org]
- 4. Biological Buffers [staff.ustc.edu.cn]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. medicago.se [medicago.se]
- 8. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycylglycine | Amino Acids & Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Cross-Validation of Results Using Different Biological Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of experimental data is paramount. The choice of biological buffer, while often considered a minor detail, can significantly influence experimental outcomes. This guide provides an objective comparison of commonly used biological buffers, supported by experimental data, to facilitate the cross-validation of research findings and ensure the robustness of your results.
The composition of a buffer solution does more than just maintain a stable pH; it can directly interact with biomolecules, affecting their stability, activity, and interactions.[1] Therefore, cross-validating results by performing experiments in different buffer systems is a critical step to confirm that the observed effects are not artifacts of the chosen buffer.[1]
Comparative Data on Buffer Performance
The selection of an appropriate buffer should be guided by empirical data. The following tables summarize the performance of different biological buffers in key biochemical and cell-based assays.
Table 1: Effect of Buffering Agents on Protein Thermal Stability
The melting temperature (Tm) of a protein is a key indicator of its thermal stability, with a higher Tm indicating greater stability. Differential Scanning Fluorimetry (DSF) is a common technique used to determine Tm.[2]
| Protein | Buffer System | Concentration | pH | Tm (°C) | Reference |
| Monoclonal Antibody | Sodium Phosphate | 50 mM | 7.4 | 71.2 | [2] |
| HEPES | 50 mM | 7.4 | 58.2 | [2] | |
| Tris | 50 mM | 7.4 | Not Reported | [2] | |
| Imidazole | Not Reported | 6.0 - 8.6 | Partially Reversible Denaturation | [2] | |
| Citrate | Not Reported | 6.0 - 8.6 | - | [2] |
Table 2: Influence of Buffers on Enzyme Kinetics
The choice of buffer can significantly impact enzyme activity. A comparative study on cis-aconitate decarboxylase showed that the enzyme kinetics were similar in 50 mM MOPS, HEPES, and Bis-Tris buffers at pH 7.5, suggesting that for some enzymes, these buffers can be used interchangeably without significantly affecting the catalytic parameters.[3]
| Buffer (50 mM, pH 7.5) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| MOPS | Data not available | Data not available | Data not available |
| HEPES | Data not available | Data not available | Data not available |
| Bis-Tris | Data not available | Data not available | Data not available |
| Specific values for KM, kcat, and kcat/KM were noted as being similar across these buffers in the reference, but the exact figures were not provided.[3] |
Table 3: Physicochemical Properties of Common Biological Buffers
A buffer's performance is dictated by its physicochemical properties. The following table summarizes the key characteristics of several frequently used buffers.[3][4][5]
| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics |
| Phosphate | 7.2 | 5.8 - 8.0 | Versatile, compatible with many biochemical reactions. Can precipitate with divalent cations.[4][6] |
| Tris | 8.1 | 7.0 - 9.0 | Widely used in molecular biology, pH is temperature-dependent.[4][7] |
| HEPES | 7.5 | 6.8 - 8.2 | Good for cell culture, negligible metal ion binding.[4][5] |
| MOPS | 7.2 | 6.5 - 7.9 | Suitable for RNA electrophoresis. Strong interaction only with Fe.[5][8] |
| MES | 6.1 | 5.5 - 6.7 | Does not form complexes with most metal ions.[5][8] |
| PIPES | 6.8 | 6.1 - 7.5 | Does not form complexes with metal ions.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of comparative studies. The following are protocols for key experiments used to evaluate the impact of different buffering agents.
Protocol 1: Comparison of Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines the steps to compare the thermal stability of a protein in different buffer systems.[2]
-
Protein and Buffer Preparation:
-
Prepare stock solutions of the protein of interest (typically 2-10 µM final concentration).
-
Prepare 1 M stock solutions of the buffering agents to be tested (e.g., HEPES, Tris, Phosphate).
-
Adjust the pH of each buffer to the desired experimental value at the intended experimental temperature.
-
-
DSF Assay Setup:
-
In a PCR plate, mix the protein, a fluorescent dye (e.g., SYPRO Orange), and one of the prepared buffers.
-
Create a temperature gradient in a real-time PCR instrument, typically from 25°C to 95°C.
-
-
Data Analysis:
-
Monitor the fluorescence intensity as the temperature increases.
-
The midpoint of the unfolding transition, where the fluorescence increases sharply, is the melting temperature (Tm).
-
Compare the Tm values obtained in the different buffers. A higher Tm indicates greater thermal stability.[2]
-
Protocol 2: Assessment of Buffer Influence on Enzyme Kinetics
This protocol is designed to assess the influence of different buffers on enzyme kinetic parameters.[2]
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, and the different buffers to be tested (e.g., Tris-HCl, HEPES, Sodium Phosphate) at the desired pH and concentration.
-
Ensure all solutions are prepared in the same high-purity water to minimize variability.
-
-
Assay Procedure:
-
Set up a series of reactions for each buffer system, varying the substrate concentration while keeping the enzyme concentration constant.
-
Initiate the reaction and measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot v₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax for the enzyme in each buffer.
-
Calculate the catalytic constant (kcat = Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).
-
Compare the kinetic parameters obtained in the different buffers to assess the impact of the buffering agent on enzyme activity.[2]
-
Visualizing Experimental Workflows and Concepts
Experimental Workflow for Buffer Cross-Validation
A flowchart illustrating the systematic process for cross-validating experimental results using different biological buffers.
Signaling Pathway Inhibition Assay: Buffer Influence
A diagram showing how the choice of buffer can potentially influence the measured efficacy (IC50) of an inhibitor in a signaling pathway assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dalochem.com [dalochem.com]
- 5. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. Common Types Of Biological Buffers - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
A Comparative Analysis of Glycylglycine Hydrochloride and Good's Buffers for Biological Research
In the realm of life sciences and drug development, maintaining a stable pH is paramount for the success of a vast array of experiments, from enzymatic assays to cell culture. While numerous buffering agents are available, selecting the optimal one for a specific application requires a thorough understanding of their physicochemical properties and performance characteristics. This guide provides a detailed comparison of glycylglycine (B550881) hydrochloride with other commonly used Good's buffers, offering researchers, scientists, and drug development professionals the information needed to make an informed decision.
Physicochemical Properties: A Tabular Comparison
Glycylglycine, a dipeptide, and the zwitterionic N-substituted aminosulfonic acids known as Good's buffers, each offer a unique set of properties. The choice of buffer is often dictated by the desired pH of the experiment, as a buffer is most effective at a pH close to its pKa.[1][2] The following table summarizes the key physicochemical properties of glycylglycine hydrochloride and a selection of widely used Good's buffers.
| Buffer | pKa (at 25°C) | Buffering pH Range | Molecular Weight ( g/mol ) |
| Glycylglycine HCl | 3.14, 8.17 | 2.5–3.8, 7.5–8.9 | 168.59 |
| MES | 6.15 | 5.5–6.7 | 195.24 |
| PIPES | 6.76 | 6.1–7.5 | 302.37 |
| MOPS | 7.20 | 6.5–7.9 | 209.26 |
| HEPES | 7.48 | 6.8–8.2 | 238.30 |
| Tricine | 8.05 | 7.4–8.8 | 179.17 |
| Bicine | 8.26 | 7.6–9.0 | 163.17 |
Performance and Applications: A Comparative Overview
While the table above provides a quantitative comparison of key properties, the practical performance and suitability of a buffer depend on various factors.
This compound:
Glycylglycine possesses two pKa values, giving it two effective buffering ranges.[3] The higher range of 7.5-8.9 makes it a suitable candidate for various biochemical assays that require a slightly alkaline environment.[4] Its simple dipeptide structure can be advantageous in certain applications, and it is known for its low toxicity.[5] However, it is worth noting that some sources suggest its utility is limited below pH 7.5.[6]
Good's Buffers:
The series of buffers developed by Norman Good and his colleagues were specifically designed to address the shortcomings of many traditional biological buffers, particularly in the physiologically relevant pH range of 6 to 8.[1][7] These buffers are characterized by their high water solubility, minimal interaction with biological components, and stability.[7]
-
HEPES is one of the most widely used Good's buffers in cell culture applications due to its effective buffering capacity at physiological pH.[8]
-
MOPS is frequently employed in RNA and DNA electrophoresis and other molecular biology techniques.
-
PIPES is often chosen for its minimal metal ion chelation, which is critical in studies of metalloenzymes.
-
Tricine and Bicine are commonly used in electrophoresis, particularly for the separation of proteins and peptides.
Experimental Determination of Buffering Capacity
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare equimolar solutions (e.g., 100 mM) of this compound and the selected Good's buffers in deionized water. Adjust the initial pH of each buffer solution to its respective pKa using a strong base (e.g., NaOH).
-
Titration with Acid:
-
Take a known volume (e.g., 50 mL) of the prepared buffer solution.
-
Use a calibrated pH meter to monitor the pH of the solution continuously.
-
Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments (e.g., 0.5 mL).
-
Record the pH of the solution after each addition, ensuring the solution is well-mixed.
-
Continue the titration until the pH has dropped by at least two units from the initial pKa.
-
-
Titration with Base:
-
Repeat the titration process with a fresh 50 mL aliquot of the same buffer solution, this time titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Continue the titration until the pH has increased by at least two units from the initial pKa.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of acid or base added for each buffer.
-
The buffering capacity (β) can be calculated as the moles of strong acid or base required to change the pH of one liter of the buffer solution by one unit. The region of the titration curve where the pH changes the least upon the addition of acid or base represents the area of maximum buffering capacity.
-
Visualizing the Experimental Workflow and Buffer Comparison
To better understand the experimental process and the logical relationship in selecting a buffer, the following diagrams are provided.
Caption: Experimental workflow for determining buffering capacity.
Caption: Logical relationship for buffer selection.
Conclusion
Both this compound and Good's buffers are valuable tools for pH control in biological and pharmaceutical research. The selection of the most appropriate buffer is a critical step in experimental design. While glycylglycine offers effective buffering in the slightly alkaline range, the diverse family of Good's buffers provides a broader spectrum of options, particularly within the physiological pH range. In the absence of direct comparative studies on buffering capacity, researchers are encouraged to consider the specific requirements of their experimental system and, if necessary, perform a direct experimental comparison using the protocol outlined in this guide. This will ensure the selection of a buffer that provides optimal performance and contributes to the generation of reliable and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glycylglycine Hydrochloride: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of glycylglycine (B550881) hydrochloride, aligning with standard laboratory safety and chemical handling practices.
Glycylglycine hydrochloride should be handled as a chemical waste product and disposed of following institutional and local regulations. While it is not classified as a hazardous substance for transport, it is categorized as causing serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including eye and face protection, should be worn when handling this compound.[1][2]
Disposal Procedure
The primary recommended disposal method for this compound is to send it to an approved waste disposal facility.[1] This ensures that the chemical is managed in an environmentally responsible manner. The following step-by-step process outlines the necessary actions for its disposal:
-
Waste Identification and Collection:
-
Waste Segregation:
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide accurate information about the waste contents on the disposal request form.
-
Important Considerations:
-
Do Not Dispose Down the Drain: Do not dispose of this compound down the drain unless specifically permitted by your local wastewater treatment authority and institutional guidelines.[2][5][6] Generally, only small quantities of non-hazardous, water-soluble, and pH-neutral substances may be eligible for drain disposal.[3][5]
-
Empty Containers: Empty containers that held this compound should be managed as chemical waste and given to EHS for disposal. Do not discard them in the regular trash.[4]
-
Spill Cleanup: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2] Ensure adequate ventilation and wear appropriate PPE during cleanup.
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| pH for Drain Disposal (if permissible) | 5.5 - 10.5 | [5] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart | [4] |
Experimental Protocol: Waste Characterization
For unknown chemical waste, a waste characterization protocol is necessary. However, for a known compound like this compound, the Safety Data Sheet (SDS) provides the necessary information for characterization. The key steps in this context involve confirming the identity of the waste and segregating it appropriately based on its known properties.
Methodology for Waste Segregation:
-
Hazard Identification: Review the SDS for this compound to identify its hazards (e.g., eye irritant).[1][2]
-
Chemical Compatibility: Based on the SDS, determine incompatible materials (e.g., strong oxidizing agents).[1][2]
-
Waste Stream Allocation: Assign the this compound waste to the appropriate non-hazardous or specific chemical waste stream as defined by your institution's waste management plan.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for Glycylglycine and its Hydrochloride Salt
When working with Glycylglycine and its related compounds, understanding the appropriate personal protective equipment (PPE) and handling procedures is critical to ensure laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Important Note on Chemical Identity: It is crucial to distinguish between Glycylglycine and Glycine hydrochloride, as their safety requirements differ. Glycylglycine is a dipeptide, while Glycine hydrochloride is the salt of the amino acid glycine. The term "Glycylglycine hydrochloride" can be ambiguous. Please verify the specific compound you are using by checking the CAS number on your container against the information below.
-
Glycylglycine: CAS No. 556-50-3
-
Glycine Hydrochloride: CAS No. 6000-43-7
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for handling Glycylglycine and Glycine hydrochloride in solid form.
| PPE Category | Glycylglycine | Glycine Hydrochloride |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1][2] | Chemical safety goggles or a face shield.[3][4] |
| Skin Protection | Lab coat and suitable gloves (e.g., nitrile rubber).[1][2][5] | Protective clothing and chemical-resistant gloves.[3][4] |
| Respiratory Protection | A dust respirator (e.g., P1 filter, NIOSH/MSHA approved) is necessary if dust is generated.[1][2][6] | Generally not required under normal use with adequate ventilation. Use a respirator if dust is generated or irritation is experienced.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. For Glycine hydrochloride, the use of a chemical fume hood is recommended.[3][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Ground all equipment containing the material to prevent static discharge.[1]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Handling the Chemical:
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][4][5]
-
Glycine hydrochloride is moisture-sensitive and should be stored accordingly.[3][7]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
5. Accidental Spills:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]
-
For large spills of Glycylglycine, more extensive PPE is required, including splash goggles, a full suit, boots, and a self-contained breathing apparatus.[1]
Disposal Plan
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3][4][5]
-
It is recommended to use a licensed professional waste disposal service.[9]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4][9]
Visual Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for the safe handling of powdered chemicals like Glycylglycine and Glycine hydrochloride.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
